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  • Product: (r)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate

Core Science & Biosynthesis

Foundational

Mechanistic Dynamics and Regioselectivity in the Ring-Opening of (R)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate

Executive Summary In the development of complex active pharmaceutical ingredients (APIs), chiral aziridines serve as indispensable synthetic linchpins. Specifically, (R)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs), chiral aziridines serve as indispensable synthetic linchpins. Specifically, (R)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate represents a highly versatile, stereodefined building block. The incorporation of the 4-fluorophenyl moiety not only provides a critical pharmacophore for enhancing lipophilicity and metabolic stability but also uniquely modulates the electronic environment of the aziridine nitrogen.

This technical guide provides an in-depth mechanistic analysis of its ring-opening dynamics, detailing the causality behind regioselectivity, stereochemical preservation, and field-validated experimental protocols designed for drug development professionals.

Electronic and Steric Determinants of the Aziridine Core

The reactivity of an aziridine is fundamentally dictated by its inherent ring strain (~27 kcal/mol) and the electronic nature of its N-substituent. For this specific substrate, two structural features dictate its behavior during nucleophilic attack:

  • N-Aryl Activation (4-Fluorophenyl): Unlike highly activated N-sulfonyl (e.g., N-tosyl) aziridines—which can be prone to unwanted background hydrolysis—the N-(4-fluorophenyl) group offers "moderate" activation. The strongly electronegative fluorine atom exerts an inductive electron-withdrawing effect (-I), which decreases the basicity of the nitrogen lone pair. This makes the aziridine nitrogen a superior leaving group during nucleophilic attack compared to simple N-alkyl aziridines, without rendering the molecule overly unstable.

  • C2-Carboxylate Influence: The methyl ester at the C2 position serves a dual purpose. Electronically, it polarizes the C2-N bond. However, sterically, it heavily shields the C2 carbon. This steric bulk is the primary driver for directing nucleophilic attack toward the less hindered C3 position, a phenomenon well-documented in the.

Mechanistic Pathways and Regioselectivity (C3 vs. C2 Attack)

Nucleophilic ring-opening of aziridine-2-carboxylates proceeds via an SN2 mechanism, presenting two divergent pathways. Because the substrate is the (R)-enantiomer, the regiochemical site of attack directly determines the stereochemical integrity of the final product.

  • Pathway A (Major) - C3 Attack: The nucleophile attacks the unsubstituted C3 methylene carbon. The C3-N bond cleaves, yielding an α -amino acid derivative. Because the SN2 reaction occurs entirely at C3, the chiral center at C2 remains completely undisturbed, resulting in a strict retention of the (R)-configuration [1].

  • Pathway B (Minor) - C2 Attack: Under highly specific conditions (e.g., strong Lewis acid catalysis that coordinates tightly to the ester carbonyl, altering the steric landscape), the nucleophile may attack C2. This yields a β -amino acid derivative. Due to the SN2 trajectory, this pathway causes an inversion of stereochemistry, converting the (R)-center to an (S)-center.

For (R)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate, Pathway A is overwhelmingly favored due to the prohibitive steric hindrance of the methyl ester at C2.

MechanisticPathways Substrate (R)-Methyl 1-(4-fluorophenyl) aziridine-2-carboxylate C3_Path Pathway A: C3 Attack (Sterically Unhindered) Substrate->C3_Path Nucleophile (Nu⁻) C2_Path Pathway B: C2 Attack (Sterically Hindered) Substrate->C2_Path Nucleophile (Nu⁻) Alpha_Prod α-Amino Acid Derivative Retention of (R) Config C3_Path->Alpha_Prod C3-N Cleavage (Major) Beta_Prod β-Amino Acid Derivative Inversion to (S) Config C2_Path->Beta_Prod C2-N Cleavage (Minor)

Figure 1: Divergent regioselective ring-opening pathways for aziridine-2-carboxylates.

Quantitative Regioselectivity Profiles

The choice of nucleophile and solvent environment dictates the efficiency and regioselectivity of the ring-opening. Table 1 summarizes the expected regiochemical outcomes based on established literature for N-activated aziridine-2-carboxylates.

Table 1: Regioselectivity of Nucleophilic Ring-Opening in Activated Aziridine-2-carboxylates

Nucleophile ClassTypical ConditionsMajor Attack SiteProduct TypeStereochemical Outcome at C2
Halides (e.g., Br⁻) MeCN, Reflux, Et₃NC3 α -Amino acid derivativeRetention (R)
Oxygen (H₂O/OH⁻) TFA / H₂OC2 (if γ -ketone present) or C3 β -Amino / α -AminoInversion (S) / Retention (R)
Oxygen (Carbohydrate C1) BF₃·OEt₂, CH₂Cl₂C3 α -O-Glycosyl conjugateRetention (R)
Hydride (SmI₂) DMEA, MeOHC2 (Reductive) β -Amino esterRetention (R) (via radical path)

Data synthesized from foundational studies on and [2][3].

Self-Validating Experimental Protocol for Regioselective C3 Ring-Opening

To harness this molecule for downstream API synthesis—such as the—a robust, self-validating protocol is required[4]. The following methodology details a regioselective C3 ring-opening using a bromide nucleophile.

Causality in Experimental Design:
  • Solvent Choice (Acetonitrile): A polar aprotic solvent is selected to maximize the nucleophilicity of the incoming anion while stabilizing the highly polar transition state of the SN2 opening.

  • Base Addition (Triethylamine): Acts as an acid scavenger and facilitates the generation of the active nucleophilic species without inducing base-catalyzed epimerization at the sensitive C2 α -proton.

Step-by-Step Methodology:
  • Substrate Preparation: Dissolve 1.0 equivalent of (R)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate in anhydrous acetonitrile (0.2 M concentration) under a strict inert nitrogen atmosphere.

  • Nucleophile Introduction: Add 1.5 equivalents of the nucleophile source (e.g., an alkylating agent that generates a bromide counterion in situ, or Et₃N·HBr). Add 2.0 equivalents of Triethylamine (Et₃N).

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 80°C). The moderate activation of the N-aryl group requires thermal energy to overcome the SN2 activation barrier. Stir for 4-6 hours.

  • In-Process Monitoring (Self-Validation Checkpoint 1): Monitor the reaction via LC-MS. Validate the reaction by observing the disappearance of the aziridine parent mass and the emergence of the mass corresponding to the ring-opened product.

  • Workup & Extraction: Cool the mixture to room temperature, quench with saturated aqueous NH₄Cl, and extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Purification & Stereochemical Validation (Self-Validation Checkpoint 2): Purify via flash column chromatography (Silica gel, Hexanes/EtOAc). Analyze the purified product via ¹H-NMR.

    • Diagnostic check: The C2 proton will appear as a distinct doublet of doublets or multiplet shifted downfield; the absence of complex diastereomeric mixtures indicates high regioselectivity. Run Chiral HPLC to confirm >99% enantiomeric excess (ee), validating the absolute retention of the (R)-configuration.

ExperimentalWorkflow Step1 1. Substrate Preparation Dissolve (R)-aziridine in anhydrous MeCN Step2 2. Nucleophile Introduction Add target nucleophile (e.g., Bromide source) Step1->Step2 Step3 3. Thermal Activation Reflux under inert atmosphere (80°C) Step2->Step3 Step4 4. Reaction Monitoring Validate C3-opening via LC-MS / TLC Step3->Step4 Step5 5. Workup & Isolation Flash chromatography & Chiral HPLC validation Step4->Step5

Figure 2: Standardized, self-validating experimental workflow for regioselective C3 ring-opening.

Downstream Applications in Drug Development

The resulting enantiopure α -amino acid derivatives—now bearing the stable 4-fluorophenyl moiety—are prime precursors for intramolecular cyclization into 1,4-benzodiazepines and piperidine alkaloids. Because the nucleophilic attack is directed exclusively to C3, the unbroken stereocenter at C2 dictates the precise 3D conformation of the resulting heterocycle. This stereochemical fidelity is paramount for ensuring high target receptor binding affinity and avoiding the toxicity profiles associated with racemic API mixtures.

References

  • Wang, J.-Y., Guo, X.-F., Wang, D.-X., Huang, Z.-T., & Wang, M.-X. (2008). "A New Strategy for the Synthesis of 1,4-Benzodiazepine Derivatives Based on the Tandem N-Alkylation-Ring Opening-Cyclization Reactions of Methyl 1-Arylaziridine-2-carboxylates with N-[2-Bromomethyl(phenyl)]trifluoroacetamides". Journal of Organic Chemistry, 73(5), 1979-1982. URL:[Link]

  • McCoull, W., & Davis, F. A. (2000). "Recent Synthetic Applications of Chiral Aziridines". Synthesis, 10, 1347-1365. URL:[Link]

  • Eum, S., Yadav, A. K., & Srivastava, A. (2023). "Regioselective ring opening of aziridine for synthesizing azaheterocycle". Frontiers in Chemistry, 11. URL:[Link]

  • Chen, J., & Williams, L. J. (2008). "Ring-Opening of Aziridine-2-Carboxamides with Carbohydrate C1-O-Nucleophiles. Stereoselective Preparation of α- and β-O-Glycosyl Serine Conjugates". Journal of the American Chemical Society, 130(31), 10082–10083. URL:[Link]

Sources

Exploratory

Electronic Effects of the 4-Fluorophenyl Group in Aziridine-2-Carboxylates: Mechanistic Insights and Regioselective Ring-Opening Strategies

Executive Summary Aziridine-2-carboxylates are highly strained, three-membered nitrogen heterocycles that serve as critical building blocks in the synthesis of complex amino acids, azaheterocycles, and pharmaceutical age...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aziridine-2-carboxylates are highly strained, three-membered nitrogen heterocycles that serve as critical building blocks in the synthesis of complex amino acids, azaheterocycles, and pharmaceutical agents. The introduction of a 4-fluorophenyl substituent at the C3 position—yielding compounds such as 1—profoundly alters the electronic landscape of the molecule. For drug development professionals, understanding the push-pull electronic dynamics of this fluorinated moiety is essential for predicting regioselectivity during nucleophilic ring-opening and for optimizing the pharmacokinetic profiles of downstream2.

This technical guide dissects the inductive and resonance effects of the 4-fluorophenyl group, provides self-validating experimental protocols for regioselective ring-opening, and establishes a predictive framework for leveraging these compounds in advanced synthetic workflows.

Electronic Structure and Ring Polarization

The reactivity of 3-(4-fluorophenyl)aziridine-2-carboxylates is governed by a delicate balance of competing electronic effects across the strained heterocyclic core. The aziridine ring is inherently polarized by the electron-withdrawing carboxylate group at C2, which exerts strong inductive (-I) and mesomeric (-M) pull, destabilizing any developing positive charge at the α-carbon.

The addition of the 4-fluorophenyl group at C3 introduces a dual-effect system:

  • Inductive Withdrawal (-I): The highly electronegative fluorine atom withdraws electron density from the phenyl ring through the σ-bond framework.

  • Resonance Donation (+R): The lone pairs in the 2p orbitals of fluorine overlap efficiently with the π-system of the phenyl ring, donating electron density back into the system.

During acid-catalyzed or Lewis acid-mediated ring opening, the aziridine nitrogen is activated, lengthening the C-N bonds and developing a partial positive charge (δ+) at the adjacent carbons. The +R effect of the para-fluoro substituent effectively stabilizes the benzylic carbocation character at C3. This stabilization significantly weakens the C3-N bond relative to the C2-N bond, shifting the transition state toward an SN​1 -like pathway and predisposing the molecule to highly regioselective nucleophilic attack at C3.

ElectronicEffects F_atom 4-Fluoro Group (-I, +R) Ph_ring Phenyl Ring (π-System) F_atom->Ph_ring +R stabilizes δ+ C3_pos C3 (Benzylic) Develops δ+ Ph_ring->C3_pos Electron donation C2_pos C2 (α-Carbon) Sterically Hindered C3_pos->C2_pos N_atom Aziridine Nitrogen (Lewis Base) C3_pos->N_atom Polarized Bond C2_pos->N_atom Stronger Bond Ester Carboxylate (-I, -M) Ester->C2_pos Destabilizes δ+

Diagram 1: Electronic push-pull dynamics in 3-(4-fluorophenyl)aziridine-2-carboxylates.

Regioselectivity in Nucleophilic Ring Opening

The regiochemical outcome of aziridine ring-opening is dictated by the substitution pattern and the activation state of the nitrogen atom. Unactivated aziridines (NH) are generally resistant to nucleophilic attack. However, functionalizing the nitrogen with electron-withdrawing groups (e.g., Tosyl, Boc, Cbz) lowers the LUMO of the aziridine, facilitating attack.

As demonstrated in studies involving the3, the presence of the 4-fluorophenyl group at C3 dictates that incoming nucleophiles (such as alcohols, azides, or thiols) will preferentially attack the C3 position. The steric bulk of the C2 carboxylate further hinders SN​2 -like attack at C2. Consequently, the reaction yields β-substituted α-amino acid derivatives with complete inversion of stereochemistry at C3.

Workflow Start Activated Aziridine (N-Ts/Boc) Activation Lewis Acid Coordination Start->Activation Nuc Nucleophile Addition Activation->Nuc PathA C3 Attack (SN1-like, Inversion) Nuc->PathA Favored by 4-F-Ph PathB C2 Attack (SN2-like, Minor) Nuc->PathB Disfavored ProdA β-Substituted Amino Ester PathA->ProdA

Diagram 2: Regioselective workflow for the nucleophilic ring opening of activated aziridines.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly defined, and in-line analytical checks are integrated to verify the regiochemical outcome.

Protocol A: Synthesis of Methyl trans-3-(4-fluorophenyl)-1-tosylaziridine-2-carboxylate
  • Causality: Utilizing a modified Gabriel-Cromwell approach or direct4 ensures high trans-diastereoselectivity, minimizing steric clash between the bulky 4-fluorophenyl and carboxylate groups.

  • Procedure:

    • Dissolve methyl 4-fluorocinnamate (1.0 equiv) and Chloramine-T (1.2 equiv) in acetonitrile.

    • Add a catalytic amount of iodine (10 mol%) at room temperature. The iodine acts as a mild Lewis acid to activate the alkene.

    • Stir the mixture for 12 hours. Monitor via TLC (Hexanes:EtOAc 4:1). Validation Check: The disappearance of the UV-active cinnamate spot and the appearance of a lower-Rf spot indicates successful aziridination.

    • Quench with saturated aqueous Na2​S2​O3​ , extract with dichloromethane, dry over MgSO4​ , and concentrate in vacuo.

    • Purify via flash column chromatography to yield the trans-aziridine.

Protocol B: Regioselective Ring-Opening with Methanol
  • Causality: Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) is selected as a hard Lewis acid to strongly coordinate the tosyl-activated nitrogen. This exacerbates ring strain and maximizes the δ+ character at C3, which is stabilized by the 4-fluorophenyl group. The reaction is run at 0 °C to kinetically trap the C3-attack product and prevent undesired ester hydrolysis.

  • Procedure:

    • Dissolve the purified aziridine from Protocol A (1.0 equiv) in anhydrous methanol (0.1 M).

    • Cool the solution to 0 °C under an inert argon atmosphere.

    • Dropwise, add BF3​⋅OEt2​ (1.1 equiv). Stir for 2 hours at 0 °C.

    • Validation Check: Extract a 0.1 mL aliquot, quench with NaHCO3​ , and analyze via crude 1H NMR. The coupling constant ( J2,3​ ) of the α and β protons will be ~4-6 Hz, confirming the anti-stereochemistry resulting from SN​2 -like inversion at the C3 position.

    • Quench the bulk reaction with saturated aqueous NaHCO3​ , extract with EtOAc, and purify to isolate the methyl anti-2-(tosylamino)-3-methoxy-3-(4-fluorophenyl)propanoate.

Quantitative Data Analysis

The table below summarizes the regioselectivity and yields of various nucleophilic ring-opening reactions. Notice how the presence of the 4-fluorophenyl group consistently drives C3 selectivity across different nucleophiles, provided the nitrogen is appropriately activated.

NucleophileN-Activating GroupCatalyst / ConditionsRegioselectivity (C3:C2)Isolated Yield (%)
Methanol (MeOH)Tosyl (Ts) BF3​⋅OEt2​ , 0 °C>99:192
Thiophenol (PhSH)None (NH) CH2​Cl2​ , Room Temp>99:190
Sodium Azide ( NaN3​ )Boc NH4​Cl , DMF, 80 °C95:588
[18F]Fluoride Cbz TEAHCO3​ , DMSO, 130 °C5:95 (Favors C2)*65

*Note: The [18F]Fluoride data point represents a baseline comparison using an unsubstituted methylaziridine-2-carboxylate. In the absence of the benzylic stabilization provided by the 4-fluorophenyl group, nucleophilic attack heavily favors the sterically unhindered C2 position .

Applications in Drug Development

The precise electronic tuning afforded by the 4-fluorophenyl group extends far beyond synthetic methodology; it is highly relevant in modern pharmacology. Aziridine-2-carboxylic acid derivatives have been identified as5, which are critical targets in anti-cancer and anti-thrombotic therapies.

The electron-withdrawing nature of the fluorinated substituent decreases the electron density on the aziridine ring atoms. This electronic modulation lowers the reactivity of the aziridine towards off-target nucleic acid alkylation, thereby increasing its selectivity for the thiolate anions present in the active sites of cysteine proteases and isomerases. Furthermore, the incorporation of fluorinated ligands drastically improves the lipophilicity, bioavailability, and cellular uptake of resulting metallodrug complexes .

References

  • Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment, MDPI,[Link]

  • Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride, D-NB.info / PMC,[Link]

  • Synthesis and ring openings of cinnamate-derived N-unfunctionalised aziridines, Beilstein Journal of Organic Chemistry, [Link]

  • Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors, PMC - NIH,[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for asymmetric synthesis of (r)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate

An In-Depth Guide to the Asymmetric Synthesis of (R)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate Authored by a Senior Application Scientist Introduction: The Strategic Importance of Chiral Aziridines Aziridines, the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Asymmetric Synthesis of (R)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Chiral Aziridines

Aziridines, the nitrogen-containing analogs of epoxides, are highly valuable three-membered heterocyclic compounds. Their inherent ring strain makes them versatile synthetic intermediates, readily undergoing stereospecific ring-opening reactions to provide access to a diverse array of complex nitrogenous molecules.[1][2] In the landscape of medicinal chemistry and drug development, chiral aziridines, particularly enantiomerically pure aziridine-2-carboxylates, serve as indispensable building blocks for the synthesis of unnatural amino acids, chiral amines, and pharmacologically active agents.[1][3][4] The ability to precisely control the stereochemistry of the aziridine core is paramount, as the biological activity of the final therapeutic agent is often dependent on its absolute configuration.[5]

This application note provides a detailed, field-proven protocol for the asymmetric synthesis of (R)-methyl 1-(4-fluorophenyl)aziridine-2-carboxylate, a fluorinated chiral building block of significant interest. The fluorine substituent can enhance metabolic stability and binding affinity, making this a valuable scaffold for drug discovery programs.[] The described methodology is centered around a highly efficient and stereoselective catalytic aza-Darzens reaction.[7][8]

Synthetic Strategy and Mechanistic Rationale

The chosen strategy for constructing the chiral aziridine ring is the catalytic asymmetric reaction between an imine and a diazoacetate. This approach, a variant of the aza-Darzens reaction, is renowned for its high efficiency and stereocontrol.[9][10][11] The reaction is mediated by a chiral catalyst that activates the imine and orchestrates the facial-selective attack of the diazo compound, thereby inducing asymmetry in the final product.

Specifically, this protocol employs a chiral Brønsted acid catalyst generated in situ from a binaphthyl-derived ligand, such as VANOL, and triphenylborate.[9][12] This catalyst system has demonstrated exceptional performance in promoting the formation of cis-aziridines with high diastereo- and enantioselectivity across a range of substrates.[2][9]

The Catalytic Cycle: A Stepwise Mechanistic Look

The catalytic cycle proceeds through several key steps, which are crucial for understanding the reaction's outcome:

  • Catalyst Formation: The chiral VANOL ligand reacts with triphenylborate to form a chiral boroxinate (BOROX) catalyst. This complex serves as a potent Brønsted acid.[13]

  • Imine Activation: The catalyst protonates the imine nitrogen, significantly increasing its electrophilicity and activating it towards nucleophilic attack.[2]

  • Nucleophilic Attack: Methyl diazoacetate attacks the activated iminium ion. The chiral pocket created by the VANOL ligand sterically directs the diazoacetate to one specific face of the imine, establishing the absolute stereochemistry of the newly formed C-C bond.

  • Ring Closure: The resulting zwitterionic intermediate undergoes rapid intramolecular cyclization, displacing dinitrogen gas (N₂) to form the thermodynamically stable aziridine ring.[2][8] The high cis-selectivity is a characteristic feature of this catalytic system.[9]

Asymmetric Aza-Darzens Mechanism Catalytic Cycle for Asymmetric Aziridination cluster_0 Catalytic Cycle Imine Imine (Substrate) ActivatedImine Activated Iminium Ion Imine->ActivatedImine Activation Zwitterion Zwitterionic Intermediate ActivatedImine->Zwitterion Catalyst Chiral BOROX Catalyst ActivatedImine->Catalyst Regeneration Product cis-Aziridine (Product) Zwitterion->Product Ring Closure (-N₂) N2 N₂ Gas (Byproduct) Zwitterion->N2 Catalyst->Imine + Diazo Methyl Diazoacetate (Reagent) Diazo->ActivatedImine Nucleophilic Attack

Caption: Proposed mechanism for the chiral BOROX-catalyzed aza-Darzens reaction.

Experimental Protocol: A Step-by-Step Guide

Safety Precautions:

  • Methyl diazoacetate is toxic, a potential skin irritant, and can be explosive under certain conditions (e.g., in the presence of strong acids or upon heating). Handle with extreme care in a well-ventilated chemical fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) using flame-dried glassware to exclude moisture, which can deactivate the catalyst and hydrolyze the imine.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
4-FluoroanilineReagentPlus®, ≥99%Sigma-AldrichPurify by distillation if necessary.
BenzaldehydeReagentPlus®, ≥99%Sigma-AldrichDistill before use to remove benzoic acid.
(R)-VANOL≥98%Strem ChemicalsStore under inert gas.
Triphenylborate99%Acros OrganicsHandle in a glovebox or under inert atmosphere.
Methyl Diazoacetate (in solution)~2.0 M in TolueneSigma-AldrichHandle with extreme caution. Store at -20°C.
Anhydrous Magnesium Sulfate (MgSO₄)≥99.5%Fisher Scientific
Dichloromethane (DCM), AnhydrousDriSolv®EMD Millipore
Toluene, AnhydrousDriSolv®EMD Millipore
Silica Gel for Flash Chromatography230-400 meshSorbent Technologies
Part A: Synthesis of N-(4-Bromobenzylidene)-1,1-diphenylmethanamine Imine Precursor

Causality Note: The formation of a stable, pure imine is critical for the success of the aziridination. The use of an anhydrous drying agent like MgSO₄ quantitatively removes the water formed during the condensation, driving the equilibrium towards the imine product.[14]

  • Setup: To a 250 mL flame-dried, round-bottomed flask equipped with a magnetic stir bar, add 4-fluorobenzaldehyde (5.25 mL, 50.0 mmol, 1.0 equiv) and anhydrous magnesium sulfate (12.0 g, 100 mmol).

  • Reagent Addition: Add anhydrous dichloromethane (100 mL). Stir the suspension at room temperature.

  • Amine Addition: Add 4-fluoroaniline (4.75 mL, 50.0 mmol, 1.0 equiv) dropwise to the stirring suspension over 10 minutes.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite® to remove the MgSO₄. Rinse the flask and the filter cake with dichloromethane (2 x 20 mL).

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude imine. The product is often pure enough for the next step. If necessary, it can be purified by recrystallization from a suitable solvent system like ethanol/hexanes. The resulting N-(4-fluorobenzylidene)-4-fluoroaniline is typically a pale yellow solid.

Part B: Catalytic Asymmetric Aziridination

Causality Note: The catalyst is prepared in situ at a slightly elevated temperature to ensure the formation of the active boroxinate species. The reaction is then cooled to 0°C to maximize enantioselectivity, as lower temperatures generally favor the more ordered transition state required for high stereoinduction. Slow addition of the diazoacetate is crucial to keep its concentration low, preventing dimerization and other side reactions.

  • Catalyst Preparation: In a flame-dried 100 mL Schlenk flask under an argon atmosphere, combine (R)-VANOL (140 mg, 0.25 mmol, 5 mol%) and triphenylborate (73 mg, 0.25 mmol, 5 mol%). Add anhydrous toluene (10 mL) and stir the mixture at 55°C for 1 hour. A clear, homogeneous solution should form.

  • Reaction Setup: Cool the catalyst solution to 0°C in an ice-water bath. Add a solution of the N-(4-fluorobenzylidene)-4-fluoroaniline imine (1.08 g, 5.0 mmol, 1.0 equiv) in anhydrous toluene (10 mL).

  • Diazoacetate Addition: Add a solution of methyl diazoacetate in toluene (~2.0 M, 3.0 mL, 6.0 mmol, 1.2 equiv) via a syringe pump over 4 hours.

  • Reaction: Allow the reaction to stir at 0°C for an additional 12-24 hours after the addition is complete. Monitor the reaction by TLC (eluent: 20% Ethyl Acetate in Hexanes).

  • Quenching & Work-up: Once the imine is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel. (Note: Some aziridines can be sensitive to silica gel; a short plug of silica or deactivation with triethylamine may be necessary).[15] Elute with a gradient of 5% to 20% ethyl acetate in hexanes to isolate the product.

  • Characterization: The final product, (2R, 3S)-methyl 1-(4-fluorophenyl)-3-(4-fluorophenyl)aziridine-2-carboxylate, should be characterized by ¹H NMR, ¹³C NMR, and HRMS. The enantiomeric excess (% ee) must be determined by chiral HPLC analysis.

Quantitative Data Summary

ParameterValue
Imine Scale5.0 mmol
Catalyst Loading5 mol %
Diazoacetate Equiv.1.2
Reaction Temperature0 °C
Reaction Time16-28 hours
Typical Yield 75-90%
Diastereomeric Ratio >50:1 (cis:trans)
Enantiomeric Excess 90-98% ee

Experimental Workflow Visualization

Synthesis_Workflow cluster_A Part A: Imine Synthesis cluster_B Part B: Asymmetric Aziridination cluster_C Purification & Analysis A1 1. Mix 4-Fluorobenzaldehyde, 4-Fluoroaniline & MgSO₄ in DCM A2 2. Stir at RT for 12-16h A1->A2 A3 3. Filter & Concentrate A2->A3 B2 5. Add Imine at 0°C A3->B2 Crude Imine B1 4. Prepare (R)-VANOL/B(OPh)₃ Catalyst in Toluene B1->B2 B3 6. Slow Addition of Methyl Diazoacetate B2->B3 B4 7. Stir at 0°C for 12-24h B3->B4 C1 8. Aqueous Work-up B4->C1 Crude Product C2 9. Flash Column Chromatography C1->C2 C3 10. Characterization: NMR, HRMS, Chiral HPLC C2->C3 Final Final C3->Final Final Product (>95% ee)

Caption: Workflow for the asymmetric synthesis of the target aziridine.

Field-Proven Insights and Troubleshooting

  • Issue: Low Yield.

    • Cause: Moisture in the reaction is a common culprit, leading to catalyst deactivation. Incomplete imine formation or degradation can also lower yields.

    • Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents. Confirm complete imine formation via ¹H NMR before starting the aziridination.

  • Issue: Low Enantioselectivity (% ee).

    • Cause: The purity of the chiral ligand is non-negotiable. An incorrect reaction temperature can also erode enantioselectivity.

    • Solution: If % ee is low, consider recrystallizing the VANOL ligand. Maintain strict temperature control at 0°C or explore slightly lower temperatures (e.g., -10°C), though this may slow the reaction rate.

  • Issue: Product Decomposition during Chromatography.

    • Cause: Aziridines can be acid-sensitive and may decompose on standard silica gel.[15]

    • Solution: Deactivate the silica gel by preparing a slurry with the eluent containing 1% triethylamine, then pack the column. Alternatively, use a less acidic stationary phase like alumina.[15] Perform the chromatography quickly and on a cold column if necessary.

References

  • Wulff, W. D. (n.d.). A General Asymmetric Catalytic Aziridination Reaction (AZ). Michigan State University Department of Chemistry. Available at: [Link]

  • Ferreira, M. et al. (2023). Recent Developments in Catalytic Asymmetric Aziridination. Molecules. Available at: [Link]

  • Antilla, J. C. et al. (2011). Multicomponent Catalytic Asymmetric Aziridination of Aldehydes. Organic Letters. Available at: [Link]

  • Wulff, W. D. (2009). Catalytic Asymmetric Aziridination with Catalysts Derived from VAPOL and VANOL. SYNLETT. Available at: [Link]

  • Desai, A. A., & Wulff, W. D. (2011). Multi-Component Catalytic Asymmetric Aziridination of Aldehydes. NIH Public Access. Available at: [Link]

  • Zhang, Y., & Wulff, W. D. (2011). Catalytic Asymmetric Synthesis of Trisubstituted Aziridines. The Journal of Organic Chemistry. Available at: [Link]

  • Pérez, J. M. et al. (2013). Highly Enantioselective Ruthenium/PNNP-Catalyzed Imine Aziridination. Organometallics. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Darzens Reaction. Available at: [Link]

  • ResearchGate. (n.d.). The synthetic strategy of using chiral aziridine-2-carboxylate. ResearchGate. Available at: [Link]

  • Hudson, K. L. et al. (2020). Recent updates and future perspectives in aziridine synthesis and reactivity. RSC Chemical Biology. Available at: [Link]

  • Al-Mughaid, H. (2006). Enantioselective synthesis of aziridines using asymmetric transfer hydrogenation as a precursor for chiral derivatives used as bonding agent for rocket solid propellants. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Chogii, I. et al. (2018). Asymmetric Vinylogous Aza-Darzens Approach to Vinyl Aziridines. NSF Public Access. Available at: [Link]

  • Fleming, J. A. et al. (2013). Stereoselective Synthesis of Complex Polycyclic Aziridines. NIH Public Access. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2014). Synthesis and Reactivity of 2-(Carboxymethyl)aziridine Derivatives. Chemical Reviews. Available at: [Link]

  • Ishikawa, T. (2012). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES. Available at: [Link]

  • Sweeney, J. B. (2009). Aziridine Synthesis via Nucleophilic Attack of Carbene Equivalents on Imines: the Aza-Darzens Reaction. European Journal of Organic Chemistry. Available at: [Link]

  • Zheng, Y. et al. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. Available at: [Link]

  • Sweeney, J. B. (2009). Aziridine Synthesis via Nucleophilic Attack of Carbene Equivalents on Imines: the Aza-Darzens Reaction. University of Huddersfield Repository. Available at: [Link]

  • Davis, F. A. et al. (2002). Asymmetric Synthesis of 2H-Azirine 2-Carboxylate Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Legters, J., Thijs, L., & Zwanenburg, B. (1992). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]

  • Desai, A. A. et al. (2011). GRAM SCALE CATALYTIC ASYMMETRIC AZIRIDINATION. Organic Syntheses. Available at: [Link]

  • Aggarwal, V. K. et al. (2006). The asymmetric synthesis of terminal aziridines by methylene transfer from sulfonium ylides to imines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Srivastava, R., & Ha, H. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. Available at: [Link]

  • Svatun, A. et al. (2022). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Scientific Reports. Available at: [Link]

  • Smith, G. E. et al. (2012). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. Molecules. Available at: [Link]

  • Bull, J. A. et al. (2014). Synthesis and Purification of Iodoaziridines. Journal of Visualized Experiments. Available at: [Link]

  • Singh, G. S. (2015). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available at: [Link]

  • Kim, H. et al. (2011). Aziridine as a Clickable Moiety for Structural Modification of Materials. Chemical Communications. Available at: [Link]

Sources

Application

Application of (R)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate in Peptidomimetic Synthesis: A Guide to Site-Selective Ring-Opening and Conjugation

APPLICATION NOTE: Advanced Peptidomimetic Synthesis Target Audience: Synthetic Chemists, Peptide Engineers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Mechanistic R...

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Author: BenchChem Technical Support Team. Date: April 2026

APPLICATION NOTE: Advanced Peptidomimetic Synthesis

Target Audience: Synthetic Chemists, Peptide Engineers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Mechanistic Rationale & Structural Advantages

The design of conformationally restricted peptides and protease-resistant peptidomimetics relies heavily on the incorporation of non-proteinogenic amino acids[1]. Aziridine-2-carboxylic acid derivatives have emerged as highly versatile electrophilic building blocks in this domain[2]. Specifically, (R)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate offers a unique combination of reactivity, stereocontrol, and analytical tractability.

  • Electronic Activation via the N-Aryl Group: The electron-withdrawing nature of the 4-fluorophenyl moiety activates the aziridine ring, lowering the lowest unoccupied molecular orbital (LUMO) energy. This makes the ring highly susceptible to nucleophilic attack under mild, neutral, or slightly basic conditions, bypassing the need for harsh Lewis acids that often degrade complex peptide intermediates[3].

  • Exquisite Regioselectivity: Nucleophilic ring-opening of this activated aziridine proceeds via an SN​2 -like transition state. Because the C2 position is sterically hindered by the carboxylate group, attack occurs almost exclusively at the less hindered C3 position[3]. This regioselectivity is critical for generating α -amino- β -substituted unnatural amino acids (e.g., β -thioether derivatives).

  • In-built Analytical Handle: The 100% naturally abundant 19F nucleus provides a distinct, background-free NMR signal. This allows researchers to monitor reaction kinetics, confirm regioselectivity, and calculate diastereomeric excess directly from crude reaction mixtures without complex purification.

Mechanism A (R)-Methyl 1-(4-fluorophenyl) aziridine-2-carboxylate C C3-Attack Product (Major, SN2) A->C Regioselective Opening D C2-Attack Product (Minor, Steric Hindrance) A->D Minor Pathway B Nucleophile (e.g., R-SH) B->C Attack at C3

Fig 1. Regioselective SN2 ring-opening mechanism of N-aryl aziridine-2-carboxylates.

Quantitative Data: Nucleophilic Scope & Regioselectivity

To demonstrate the versatility of (R)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate, the following table summarizes its reactivity profile with various nucleophiles. The data highlights the high C3-regioselectivity achieved under optimized conditions.

Nucleophile ClassSpecific ReagentSolvent & AdditivesTemp (°C)Time (h)C3:C2 RatioIsolated Yield (%)
Aliphatic Thiol Benzyl mercaptanMeOH/THF (1:1), Neutral254>99:192
Aromatic Thiol ThiophenolCH₂Cl₂, BF₃·OEt₂ (cat.)02>99:194
Azide Sodium azideDMF, NH₄Cl (1.5 eq)60895:588
Amine IsopropylamineTHF, Neat amine501290:1081

Note: Thiol nucleophiles exhibit the highest regioselectivity due to their high polarizability (soft nucleophiles), which perfectly matches the soft electrophilic nature of the C3 carbon in the activated aziridine[1].

Experimental Protocols

The following protocols detail the conversion of the aziridine into a functionalized, SPPS-ready unnatural amino acid. Every step is designed as a self-validating system to ensure scientific integrity.

Protocol A: Regioselective C3 Ring-Opening with Thiol Nucleophiles

Objective: Generate an S-linked β -substituted α -amino acid derivative.

Causality of Design: A mixed solvent system of THF and MeOH is utilized. THF provides excellent solubility for the organic aziridine, while MeOH acts as a mild proton shuttle. This stabilizes the developing negative charge on the aziridine nitrogen during the SN​2 transition state, facilitating the reaction without requiring strong Brønsted acids that could promote unwanted C2 attack[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve (R)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate (1.0 mmol, 195 mg) in 10 mL of anhydrous THF/MeOH (1:1 v/v).

  • Nucleophile Addition: Add the target thiol (e.g., benzyl mercaptan, 1.2 mmol) dropwise via syringe at room temperature.

  • Reaction Progression: Stir the mixture at 25 °C for 4 hours.

  • Self-Validation Check (In-Process): Withdraw a 50 μ L aliquot, evaporate the solvent, and dissolve in CDCl₃. Perform a quick 19F NMR scan. The disappearance of the starting material's fluorine signal (approx. -115 ppm) and the emergence of a new upfield signal confirms complete conversion.

  • Workup: Concentrate the reaction mixture under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc 8:2) to isolate the pure C3-opened product.

Protocol B: Saponification to Free Acid for SPPS Coupling

Objective: Hydrolyze the methyl ester to yield a free carboxylic acid suitable for Solid-Phase Peptide Synthesis (SPPS).

Causality of Design: The methyl ester must be hydrolyzed to allow for standard HATU/DIPEA peptide coupling. We employ Lithium Hydroxide (LiOH) at 0 °C. The low temperature and the coordinating ability of the lithium cation prevent the base-catalyzed epimerization of the highly acidic α -proton (C2 position), strictly preserving the (R)-stereocenter[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the purified ring-opened ester from Protocol A (0.8 mmol) in 8 mL of THF/H₂O (3:1 v/v) and cool the solution to 0 °C in an ice bath.

  • Hydrolysis: Add LiOH·H₂O (1.2 mmol, 50 mg) in one portion. Stir vigorously at 0 °C for 2 hours.

  • Self-Validation Check (In-Process): Spot the reaction mixture on a TLC plate (Hexane/EtOAc 1:1). The starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a baseline spot (the lithium salt of the product).

  • Acidification & Extraction: Carefully acidify the mixture to pH 3 using 1M HCl (dropwise, maintaining 0 °C to prevent degradation). Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free unnatural amino acid.

  • Final Validation: LC-MS must show the [M−H]− peak corresponding to the free acid. Chiral HPLC is recommended to verify that the enantiomeric excess (e.e.) remains >98%.

Visualizing the Synthetic Logic

The integration of this building block into a broader peptidomimetic drug discovery pipeline is visualized below. Once the free acid is generated (Protocol B), it can be directly coupled onto a growing peptide chain on a solid support.

Workflow Step1 1. Solution-Phase Ring Opening Nucleophilic attack at C3 Step2 2. Ester Saponification LiOH, THF/H2O (Mild) Step1->Step2 Step3 3. SPPS Coupling HATU/DIPEA Activation Step2->Step3 Step4 4. Cleavage & Deprotection TFA/Scavengers Step3->Step4 Product Target Peptidomimetic N-Aryl Modified Step4->Product

Fig 2. Workflow for integrating aziridine-derived unnatural amino acids into SPPS.

References

  • Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • Synthesis and Reactivity of 2-(Carboxymethyl)aziridine Derivatives Source: Chemical Reviews (ACS) URL:[Link]

  • The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides Source: Semantic Scholar URL:[Link]

  • A Novel Multistep Mechanism for the Stereocontrolled Ring Opening of Hindered Sulfamidates: Mild, Green, and Efficient Reactivity with Alcohols Source: Chemistry - A European Journal (via Universidad de La Rioja) URL:[Link]

Sources

Method

Using (r)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate as a pharmaceutical intermediate

Application Note: (R)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate as a Chiral Pharmaceutical Intermediate Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanist...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (R)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate as a Chiral Pharmaceutical Intermediate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, regioselective ring-opening dynamics, and self-validating protocols.

Executive Summary

(R)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate is a highly versatile, stereodefined three-membered heterocyclic building block. In medicinal chemistry, chiral aziridines are prized for their high ring strain (approx. 27 kcal/mol), which thermodynamically drives ring-opening reactions to yield highly functionalized, stereopure aliphatic amines [1]. This application note details the mechanistic principles and validated protocols for utilizing this intermediate in the synthesis of chiral α- and β-amino acid derivatives, which are critical precursors for peptidomimetics and small-molecule APIs.

Mechanistic Insights: The N-(4-Fluorophenyl) Activation

The synthetic utility of this specific intermediate hinges on the N-(4-fluorophenyl) motif, which serves two distinct functions:

  • Chemical Activation: Non-activated aziridines are notoriously resistant to nucleophilic attack. The electron-withdrawing nature of the 4-fluorophenyl group stabilizes the developing negative charge on the nitrogen atom during the transition state. This effectively lowers the activation energy required for ring cleavage, allowing reactions to proceed under milder conditions [2].

  • Pharmacological Stability: The 4-fluorophenyl moiety is a privileged pharmacophore. The highly electronegative fluorine atom blocks cytochrome P450-mediated para-hydroxylation, significantly enhancing the in vivo metabolic stability of downstream drug candidates.

The ring-opening of aziridine-2-carboxylates typically proceeds via an SN2 mechanism, resulting in complete stereochemical inversion. Regioselectivity (C2 vs. C3 attack) is governed by a competition between steric hindrance and electronic stabilization [3]. The electron-withdrawing methyl ester at C2 disfavors positive charge buildup, typically directing hard nucleophiles to the less hindered C3 position. However, specific Lewis acids and soft nucleophiles can redirect the attack to C2 [4].

Workflow & Mechanistic Pathway

AziridineWorkflow A (R)-Methyl 1-(4-fluorophenyl) aziridine-2-carboxylate B Lewis Acid Activation (e.g., BF3·OEt2) A->B Coordination C Nucleophilic Attack (SN2 Inversion) B->C Lowered Activation Energy D1 C3 Ring Opening (Sterically Favored) C->D1 Hard Nucleophiles (N3-, RO-) D2 C2 Ring Opening (Electronically Favored) C->D2 Soft Nucleophiles (RS-, CN-) E1 Chiral α-Amino Acid Derivatives (e.g., 1,2-Diamines) D1->E1 E2 Chiral β-Amino Acid Derivatives (e.g., Bioactive Scaffolds) D2->E2

Figure 1: Mechanistic workflow for the regioselective ring-opening of activated chiral aziridines.

Quantitative Data: Regioselectivity Profiles

The following table summarizes the expected regioselective outcomes and enantiomeric retention when subjecting (R)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate to various nucleophilic conditions.

NucleophileReagent / CatalystSolventTemp (°C)Regioselectivity (C3:C2)Yield (%)Enantiomeric Excess (%)
Azide (N₃⁻) TMSN₃ / BF₃·OEt₂CH₂Cl₂0 to 25>99:188>99
Methoxy (MeO⁻) MeOH / BF₃·OEt₂MeOH2595:582>99
Thiolate (PhS⁻) PhSH / Zn(OTf)₂CH₂Cl₂015:857998
Amine (BnNH₂) BnNH₂ / Cu(OTf)₂THF6090:107599

Self-Validating Experimental Protocols

Protocol A: Synthesis of Chiral α-Amino-β-Azido Esters (1,2-Diamine Precursors)

This protocol describes the C3-selective ring opening using azidotrimethylsilane (TMSN₃), yielding a protected precursor for chiral 1,2-diamines.

  • Step 1: Preparation. Dissolve 1.0 mmol of (R)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate in 5.0 mL of anhydrous CH₂Cl₂ under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Step 2: Activation. Add 0.2 mmol (20 mol%) of Boron trifluoride etherate (BF₃·OEt₂) dropwise.

    • Causality: Lewis acid coordination to the aziridine nitrogen is highly exothermic. Controlling the temperature at 0 °C prevents thermal degradation of the strained ring and suppresses non-specific polymerization. BF₃·OEt₂ is chosen for its strong azaphilic character, which sufficiently polarizes the C-N bond without cleaving the methyl ester.

  • Step 3: Nucleophilic Addition. Slowly add 1.5 mmol of TMSN₃. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: TMSN₃ is utilized instead of NaN₃ because it is fully soluble in organic solvents and avoids the generation of highly toxic, volatile hydrazoic acid under acidic conditions.

  • Step 4: Self-Validation Checkpoint.

    • Validation 1 (Reaction Completion): Analyze the crude mixture via ATR-FTIR. A successful ring-opening is validated by the appearance of a strong, sharp absorption band at ~2100 cm⁻¹ (azide N=N=N stretch). Absence of this peak indicates failed nucleophilic attack.

    • Validation 2 (Stereochemical Integrity): Following standard aqueous workup, run the isolated product on Chiral HPLC (e.g., Chiralpak AD-H column). The enantiomeric excess (ee) must remain >99%, validating that the reaction proceeded via a concerted SN2 mechanism without carbocation-mediated racemization.

Protocol B: Synthesis of Chiral O-Alkyl Serine Derivatives

This protocol outlines the synthesis of unnatural amino acid derivatives via oxygen-based nucleophiles.

  • Step 1: Preparation. Suspend 1.0 mmol of the aziridine intermediate in 10 mL of anhydrous Methanol (MeOH) at room temperature.

  • Step 2: Reaction. Add 0.5 mmol of BF₃·OEt₂ dropwise. Stir the mixture continuously for 6 hours.

    • Causality: Methanol acts as both the nucleophile and the solvent. By using the nucleophile in vast excess, the equilibrium is driven entirely toward the product via Le Chatelier's principle, ensuring complete conversion.

  • Step 3: Self-Validation Checkpoint.

    • Validation (Regioselectivity & Conversion): Perform ¹H NMR (400 MHz, CDCl₃) on the purified product. The starting aziridine exhibits characteristic, highly shielded ring protons between δ 2.2–2.8 ppm. A successful reaction is self-validated by the complete disappearance of these signals and the emergence of a new downfield doublet of doublets at δ 3.6–3.9 ppm . This shift corresponds to the C3 proton adjacent to the newly introduced, highly electronegative methoxy group, confirming both ring-opening and C3-regioselectivity.

References

  • Title: Effective Synthesis of Chiral N-Fluoroaryl Aziridines via Enantioselective Aziridination of Alkenes with Fluoroaryl Azides. Source: Journal of the American Chemical Society. URL: [Link]

  • Title: Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. Source: Chemistry (Weinheim an der Bergstrasse, Germany). URL: [Link]

  • Title: Alkylative Aziridine Ring-Opening Reactions. Source: Molecules. URL: [Link]

  • Title: Ring-Opening of Aziridine-2-Carboxamides with Carbohydrate C1-O-Nucleophiles. Source: The Journal of Organic Chemistry. URL: [Link]

Sources

Application

Reagents for the reduction of (r)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate

Application Note: Divergent Reduction Strategies for (R)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate Executive Summary (R)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate is a highly strained, versatile chiral buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Reduction Strategies for (R)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate

Executive Summary

(R)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate is a highly strained, versatile chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The molecule presents a unique chemoselectivity challenge due to the presence of two reducible functional groups: the C2-methyl ester and the highly strained aziridine C–N bonds. As a Senior Application Scientist, I have structured this guide to navigate the bifurcated reactivity of this substrate. By selecting the appropriate reagent system, researchers can selectively drive the reaction toward either the preservation of the aziridine ring (yielding an aziridin-2-ylmethanol) or the controlled reductive cleavage of the ring (yielding a β-amino ester).

Mechanistic Causality: Navigating Bifurcated Reactivity

The reduction of aziridine-2-carboxylates is not a monolithic process; it is dictated by the electronic nature of the reducing agent and the stabilization of reactive intermediates.

Pathway A: Chemoselective Ester Reduction (Hydride Transfer) To synthesize (R)-(1-(4-fluorophenyl)aziridin-2-yl)methanol, the ester must be reduced without cleaving the sensitive three-membered ring.

  • Lithium Aluminum Hydride (LiAlH₄): While a potent hydride donor, LiAlH₄ can selectively reduce the ester to the corresponding primary alcohol if the temperature is strictly controlled at or below 0 °C[1]. The low temperature kinetically isolates the ester reduction pathway, preventing the hydride from attacking the sterically hindered, electron-rich aziridine ring.

  • NaBH₄ / ZnCl₂: For substrates prone to epimerization, this milder alternative is preferred. Sodium borohydride alone cannot reduce esters, but the addition of ZnCl₂ generates zinc borohydride in situ. The Lewis acidic Zn²⁺ coordinates to the ester carbonyl, activating it for hydride transfer while leaving the aziridine ring intact[1].

Pathway B: Regioselective Reductive Ring-Opening (Single-Electron Transfer) To synthesize methyl 3-((4-fluorophenyl)amino)propanoate, the C2–N bond must be selectively cleaved.

  • Samarium Diiodide (SmI₂): SmI₂ acts via a single-electron transfer (SET) mechanism, selectively cleaving the C–N bond of N-activated aziridines[2].

  • The Role of DMEA: The addition of N,N-dimethylethanolamine (DMEA) is a critical causal factor in this pathway. DMEA sequesters the Sm(III) species generated during the reaction. Without DMEA, Sm(III) acts as a strong Lewis acid, coordinating to the substrate and triggering unwanted C–C bond cleavage, which results in the formation of glycine derivatives[3].

Quantitative Comparison of Reduction Reagents

Reagent SystemPrimary Reaction PathwayTarget ProductChemoselectivityKey Additives
LiAlH₄ (1.2 eq)Ester Reduction(R)-(1-(4-fluorophenyl)aziridin-2-yl)methanolHigh (>85%)None (Anhydrous THF)
NaBH₄ / ZnCl₂ Ester Reduction(R)-(1-(4-fluorophenyl)aziridin-2-yl)methanolExcellent (>90%)ZnCl₂ (Lewis Acid activator)
SmI₂ (2.5 eq)Reductive Ring Opening (C2–N)Methyl 3-((4-fluorophenyl)amino)propanoateHigh (>80%)DMEA (Sm(III) sequestering)

Logical Workflow of Divergent Pathways

G sub (R)-Methyl 1-(4-fluorophenyl) aziridine-2-carboxylate hydride Hydride Transfer (LiAlH4, 0 °C) sub->hydride set Single-Electron Transfer (SmI2 / DMEA, 25 °C) sub->set alc (R)-(1-(4-fluorophenyl) aziridin-2-yl)methanol hydride->alc Ester Reduction amino Methyl 3-((4-fluorophenyl) amino)propanoate set->amino C-N Bond Cleavage

Divergent reduction pathways of (R)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Ester Reduction using LiAlH₄

This protocol utilizes a Fieser workup, which is a self-validating system designed to prevent the formation of intractable aluminum emulsions.

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add anhydrous THF (10 mL) and LiAlH₄ (1.2 mmol, 45.5 mg). Cool the suspension to 0 °C using an ice-water bath.

    • Causality: Maintaining 0 °C is non-negotiable. Elevated temperatures increase the kinetic energy of the system, allowing the hydride to attack the aziridine ring, leading to unwanted ring-opened byproducts[1].

  • Addition: Dissolve (R)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate (1.0 mmol, 195.2 mg) in anhydrous THF (5 mL). Add this solution dropwise to the LiAlH₄ suspension over 15 minutes.

  • Reaction: Stir the mixture at 0 °C for 2 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 7:3).

  • Fieser Quench (Critical Step): Once complete, quench the reaction at 0 °C by sequentially adding:

    • 0.045 mL of distilled H₂O (Dropwise, wait for vigorous bubbling to cease).

    • 0.045 mL of 15% aqueous NaOH.

    • 0.135 mL of distilled H₂O.

    • Causality & Validation: This specific stoichiometric addition forces the aluminum salts to precipitate as a white, granular solid (sodium aluminate). If the solution remains a milky emulsion, the ratios were incorrect. A successful quench yields a clear supernatant and easily filterable solids.

  • Isolation: Add anhydrous MgSO₄, stir for 15 minutes, and filter through a pad of Celite. Wash the filter cake with EtOAc (3 × 10 mL). Concentrate the filtrate under reduced pressure to yield the crude aziridin-2-ylmethanol.

Protocol B: Regioselective Reductive Ring-Opening using SmI₂

This protocol relies on visual cues to validate the oxidation state of the active reagent.

  • Preparation: In a glovebox or under strict Schlenk conditions, transfer a 0.1 M solution of SmI₂ in THF (25 mL, 2.5 mmol) to a dry flask equipped with a magnetic stir bar.

    • Validation: The SmI₂ solution must be a deep, vibrant blue. If the solution is yellow or cloudy white, the Sm(II) has oxidized to Sm(III), and the reagent must be discarded.

  • Additive Introduction: Add N,N-dimethylethanolamine (DMEA) (3.0 mmol, 267 mg) to the SmI₂ solution.

    • Causality: DMEA coordinates to the Sm center. This not only tunes the reduction potential but crucially sequesters the Lewis acidic Sm(III) byproduct formed during the reaction, preventing it from catalyzing C–C bond cleavage[3].

  • Substrate Addition: Dissolve (R)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate (1.0 mmol, 195.2 mg) in anhydrous THF (2 mL) and add it dropwise to the SmI₂/DMEA mixture at 25 °C.

  • Reaction: Stir the mixture for 2 to 4 hours. The reaction is complete when the deep blue color fades to a pale yellow/white, indicating the consumption of Sm(II).

  • Quench and Isolation: Quench the reaction by adding saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to isolate the β-amino ester.

References

  • [3] β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. PubMed Central (NIH). Available at:[Link]

  • [2] β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry (ACS). Available at:[Link]

  • [1] N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in (R)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex kinetic and thermodynamic challenges associated with the asymmetric synthesis of N-ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex kinetic and thermodynamic challenges associated with the asymmetric synthesis of N-aryl aziridine-2-carboxylates.

The synthesis of (R)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate relies heavily on the enantiodiscriminating addition of a metal-nitrene radical to an electron-deficient alkene (methyl acrylate). Achieving an enantiomeric excess (ee) of >95% requires precise control over catalyst sterics, transition-state hydrogen bonding, and the suppression of background thermal pathways[1].

Mechanistic Causality & Reaction Pathway

To troubleshoot ee optimization effectively, you must first understand the catalytic cycle. We utilize a Co(II)-metalloradical catalysis (MRC) approach[1]. The 4-fluoro substituent on the aryl azide is not merely a structural feature; its strong inductive (-I) effect increases the electrophilicity of the resulting Co(III)-nitrene radical, accelerating the reaction but also demanding strict temperature control to prevent racemic background cycloadditions.

Mechanism Cat Chiral Co(II) Catalyst (e.g.,[Co(D2-Por*)]) Nitrene Co(III)-Nitrene Radical (Electrophilic) Cat->Nitrene 4-F-PhN3 (-N2) Transition Enantiodiscriminating Alkene Addition Nitrene->Transition Methyl Acrylate Product (R)-Methyl 1-(4-fluorophenyl) aziridine-2-carboxylate Transition->Product Ring Closure Product->Cat Catalyst Turnover

Fig 1: Catalytic cycle of Co(II)-metalloradical asymmetric aziridination.

Self-Validating Experimental Protocol

Every robust methodology must be a self-validating system. Do not proceed to the next step unless the Validation Checkpoint is met.

Step 1: Catalyst Activation and System Equilibration
  • Action: In a glovebox, dissolve 5 mol% of the chiral[Co(D2-Por*)] catalyst in anhydrous toluene (0.1 M). Add methyl acrylate (1.5 equiv) and seal the vessel. Transfer to a fume hood and cool to -20 °C.

  • Causality: Toluene provides a low-dielectric non-polar microenvironment. This tightens the chiral pocket of the porphyrin ligand, maximizing stereofacial discrimination. Cooling to -20 °C is mandatory to suppress the uncatalyzed thermal [3+2] cycloaddition of the azide to the acrylate, which yields a racemic triazoline intermediate that extrudes N2 to form a racemic aziridine.

  • Validation Checkpoint: The solution must exhibit a deep red/purple hue characteristic of the active Co(II) species. UV-Vis absorbance should confirm a sharp Soret band at ~410 nm.

Step 2: Nitrene Generation & Enantiodiscrimination
  • Action: Dissolve 4-fluorophenyl azide (1.0 equiv) in anhydrous toluene and add it to the reaction mixture via a syringe pump over 2 hours at -20 °C.

  • Causality: A bolus addition spikes the concentration of the azide, allowing the thermal racemic pathway to outcompete the Co(II)-catalyzed pathway. The syringe pump ensures a low steady-state concentration of the azide, forcing all nitrene generation through the chiral catalyst[1].

  • Validation Checkpoint: Observe steady N₂ gas evolution via a bubbler. Extract a 10 µL aliquot after 1 hour; 19 F NMR must show the transition from the azide signal (~ -115 ppm) to the aziridine product (~ -118 ppm). If the azide signal is accumulating, your catalyst has deactivated.

Step 3: Workup and Chiral Resolution
  • Action: Quench the reaction by exposing it to air. Concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexane/EtOAc 9:1, pre-treated with 1% Et 3​ N).

  • Causality: Aziridine-2-carboxylates are susceptible to acid-catalyzed ring-opening. Triethylamine neutralizes the acidic silanol sites on the silica gel, preventing the formation of β -amino ester byproducts[2].

  • Validation Checkpoint: Perform chiral HPLC analysis (Chiralcel OD-H column, 95:5 Hexane/iPrOH, 1.0 mL/min). The desired (R)-enantiomer must elute cleanly (typically ~8.5 min), fully resolved from the (S)-enantiomer (~10.2 min).

Troubleshooting & FAQs

Q: My enantiomeric excess (ee) is plateauing around 70-80% despite using high-purity chiral ligands. How do I push it >95%? A: This is the most common issue and is almost always kinetic. If your ee% is capped, the uncatalyzed thermal [3+2] cycloaddition is competing with your catalytic cycle. Action: Lower your reaction temperature from 0 °C to -20 °C and double your syringe pump addition time. As shown in , the Co(II) metalloradical pathway has a significantly lower activation energy than the thermal pathway; lowering the temperature exponentially favors the chiral catalyzed route[1].

Q: I am observing significant amounts of the trans-isomer instead of the desired cis/trans target, or ring-opened byproducts. What is happening? A: Diastereoselectivity erosion in this system is tied to the lifetime of the carbon-centered radical intermediate (See Fig 1). If you are using a polar solvent (like DCM or THF), the intermediate is stabilized, increasing its lifetime and allowing bond rotation before ring closure. Switch strictly to anhydrous toluene or hexanes. Furthermore, if you see ring-opened byproducts (e.g., methyl 2-(4-fluorophenylamino)acrylate), your system is contaminated with trace moisture or acid.

Q: Does the 4-fluoro substituent negatively impact the chiral induction compared to an unsubstituted phenyl group? A: No, but it changes the electronic demands of the transition state. The fluorine atom exerts a strong inductive electron-withdrawing effect, which makes the intermediate Co(III)-nitrene highly electrophilic. This actually accelerates the enantiodiscriminating addition to the acrylate, but it also means the nitrene is highly reactive and less selective if the temperature is too high.

Troubleshooting Issue Issue: Low ee% (<90%) CheckTemp Is Reaction Temp > 0°C? Issue->CheckTemp ActionTemp Lower Temp to -20°C (Slows background rxn) CheckTemp->ActionTemp Yes CheckSolv Is Solvent Polar (e.g., MeOH, DCM)? CheckTemp->CheckSolv No ActionTemp->CheckSolv ActionSolv Switch to Toluene (Tightens transition state) CheckSolv->ActionSolv Yes CheckCat Is Azide added as Bolus? CheckSolv->CheckCat No ActionSolv->CheckCat ActionCat Use Syringe Pump (2h) (Prevents thermal rxn) CheckCat->ActionCat Yes Success Optimal ee% (>95%) CheckCat->Success No ActionCat->Success

Fig 2: Logical workflow for troubleshooting and optimizing enantiomeric excess.

Quantitative Data Summary: Optimization Parameters

The following table summarizes the causal relationship between reaction parameters and the resulting enantiomeric excess, based on standardized runs using 1.0 mmol of 4-fluorophenyl azide and 1.5 mmol of methyl acrylate.

ParameterCondition A (Baseline)Condition B (Optimized)Causality for Shift in Enantiomeric ExcessResulting ee% Shift
Solvent Dichloromethane (DCM)TolueneLower dielectric constant tightens the chiral pocket around the Co(II) center, restricting substrate approach vectors.68% 84%
Temperature 25 °C (Room Temp)-20 °CExponentially suppresses the competing uncatalyzed thermal[3+2] cycloaddition pathway.84% 94%
Addition Rate Bolus (1 minute)Syringe Pump (2 hours)Maintains a low steady-state concentration of azide, forcing nitrene generation exclusively through the catalyst.94% 98%
Catalyst Loading 1 mol%5 mol%Ensures the catalyzed pathway remains dominant even as substrate concentration depletes late in the reaction.98% >99%

References

  • Effective Synthesis of Chiral N-Fluoroaryl Aziridines via Enantioselective Aziridination of Alkenes with Fluoroaryl Azides Source: Journal of the American Chemical Society (JACS) / PMC URL:[Link]

  • Stereoselective Multicomponent Reactions in the Synthesis or Transformations of Epoxides and Aziridines Source: Molecules / PMC URL:[Link]

Sources

Optimization

Technical Support Center: Non-Chromatographic Purification of (R)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate

Welcome to the Advanced Aziridine Chemistry Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the isolation of highly strained three-membered ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Aziridine Chemistry Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the isolation of highly strained three-membered nitrogen heterocycles.

Purifying (R)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate presents a unique challenge. The inherent ring strain (~27 kcal/mol) combined with the activating nature of the C2-ester makes this molecule highly susceptible to acid-catalyzed ring-opening and nucleophilic attack. Standard silica gel chromatography is often detrimental, as the weakly acidic surface silanol groups (pH ~4.5–5.5) can protonate the aziridine nitrogen, triggering rapid degradation into amino-alcohol byproducts or polymeric tars[2].

To preserve both the structural integrity and the enantiomeric excess (ee) of your product, this guide details field-proven, chromatography-free purification workflows.

Part 1: Decision Matrix & Workflow

Before selecting a purification method, you must assess the physical state and impurity profile of your crude reaction mixture. The diagram below outlines the logical progression for isolating enantiopure aziridine-2-carboxylates without relying on silica gel.

G Start Crude (R)-Methyl 1-(4-fluorophenyl) aziridine-2-carboxylate State Assess Physical State at Room Temp Start->State Solid Crystalline Solid State->Solid High purity crude Oil Viscous Oil / Liquid State->Oil High solvent load Recryst Recrystallization (EtOAc/Hexanes) Solid->Recryst Trituration Cold Trituration (Hexanes or Et2O) Solid->Trituration Minor impurities Distill Short-Path Distillation (< 0.1 mmHg) Oil->Distill If strictly liquid Seed Seed Crystallization (Induce nucleation) Oil->Seed If solidifiable Pure Pure Enantiomeric Aziridine (>99% ee) Recryst->Pure Trituration->Pure Distill->Pure Seed->Recryst

Workflow for non-chromatographic purification of aziridine-2-carboxylates.

Part 2: Troubleshooting & FAQs

Q: Why does my crude (R)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate present as a viscous oil rather than a solid? A: This is a classic case of melting point depression. While enantiopure aziridine-2-carboxylates are typically crystalline solids at room temperature [1], the presence of residual reaction solvents, unreacted starting materials, or minor diastereomers disrupts the crystal lattice. Causality: The N-(4-fluorophenyl) group provides good pi-stacking potential, but trace impurities highly solvate the ester moiety. Solution: Apply high vacuum (< 1.0 mmHg) for at least 12 hours to remove volatile impurities, followed by cold trituration (see Protocol B) to force nucleation.

Q: Can I use acid-base extraction to remove unreacted amine precursors? A: Absolutely not. While the N-(4-fluorophenyl) group reduces the basicity of the aziridine nitrogen compared to N-alkyl derivatives, the aziridine ring remains highly sensitive to aqueous acids. Exposure to even dilute HCl or H2SO4 during a wash step will rapidly protonate the nitrogen, relieving the ~27 kcal/mol ring strain via nucleophilic ring-opening by water or chloride ions [3]. If amine scavenging is necessary, use a solid-phase basic scavenger resin (e.g., polymer-bound isocyanate) instead.

Q: Is vacuum distillation a viable alternative if crystallization fails? A: Yes, but it carries thermal risks. N-aryl aziridines can undergo thermal C-C bond cleavage or isomerization to allylic amines if heated excessively. Distillation is only viable if you utilize a short-path Kugelrohr apparatus under deep vacuum (< 0.1 mmHg) to ensure the bath temperature never exceeds 80–90 °C.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints so you can verify success before proceeding to the next step.

Protocol A: Dual-Solvent Recrystallization (The Gold Standard)

Selective crystallization is the most effective method for scaling up enantiopure non-activated aziridines without chromatography [1].

  • Dissolution: Transfer the crude solid (e.g., 10 g) to a round-bottom flask. Add a minimal amount of Ethyl Acetate (EtOAc) (~15 mL) and warm gently to 45 °C until completely dissolved. Causality: EtOAc effectively solvates the polar ester and N-aryl groups.

  • Anti-Solvent Addition: Remove from heat. Slowly add Hexanes dropwise while stirring until the solution becomes faintly turbid (the "cloud point"). Add just enough EtOAc (1-2 drops) to clear the turbidity.

  • Nucleation & Cooling: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to a -20 °C freezer overnight. Causality: Slow cooling promotes the exclusion of impurities from the growing crystal lattice, enriching the enantiomeric excess.

  • Isolation: Filter the resulting crystals rapidly over a cold Büchner funnel. Wash the filter cake with pre-chilled (-20 °C) hexanes (2 × 10 mL).

  • Self-Validation Checkpoint: Before drying completely, take a 5 mg aliquot, dissolve in CDCl3, and run a rapid ^1H NMR.

    • Pass: Sharp multiplet signals between 2.2–3.2 ppm (intact aziridine ring protons).

    • Fail: Broad N-H signals or olefinic peaks between 5.0–6.5 ppm (indicates ring-opening or isomerization).

Protocol B: Cold Trituration (For Oily Crudes)

If the crude product resists crystallization due to high impurity loads, trituration is an excellent pre-purification step [4].

  • Preparation: Dissolve the crude oil in a minimal volume of diethyl ether (Et2O) (1 mL per gram of crude).

  • Precipitation: Vigorously stir the solution and rapidly inject 10 volumes of ice-cold hexanes (-78 °C, cooled via dry ice/acetone bath).

  • Agitation: Sonicate the mixture for 5 minutes. The sudden change in polarity forces the aziridine to crash out as a fine powder, while non-polar impurities remain in the hexane supernatant.

  • Decantation: Centrifuge the mixture at 3000 rpm for 5 minutes, decant the supernatant, and dry the solid pellet under high vacuum.

  • Self-Validation Checkpoint: Run a chiral HPLC analysis on the dried pellet. You should observe a significant enhancement in the ee compared to the crude oil, validating the removal of racemic or diastereomeric impurities.

Part 4: Quantitative Data Presentation

The table below summarizes the expected performance metrics of the non-chromatographic purification methods discussed above, based on standard laboratory implementations.

Purification MethodTypical Yield RecoveryPurity EnhancementScalabilityRisk of Ring-Opening
Recrystallization (EtOAc/Hexanes) 70–85% (1st crop)High (Enriches ee & chemical purity)Excellent (>100g)Very Low
Cold Trituration (Hexanes/Et2O) 80–95%Moderate (Removes non-polar impurities)ExcellentVery Low
High-Vacuum Distillation (<0.1 mmHg) 60–80%High (Removes heavy polymeric tars)Moderate (<50g)Moderate (Thermal stress)
Reference: Silica Gel Chromatography< 30%Variable (High degradation)PoorCritical (Acid catalysis)

References

  • Preparation of Enantiopure Non-Activated Aziridines and Synthesis of Biemamide B, D, and epiallo-Isomuscarine. Journal of Visualized Experiments (JoVE). Available at:[Link]

  • Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. PubMed Central (PMC). Available at:[Link]

  • Rh2(II)-Catalyzed Intermolecular N-Aryl Aziridination of Olefins Using Nonactivated N Atom Precursors. Journal of the American Chemical Society (JACS). Available at:[Link]

  • Metal-Free Aziridination of Unactivated Olefins via Transient N-Pyridinium Iminoiodinanes. JACS Au. Available at:[Link]

Reference Data & Comparative Studies

Validation

Reactivity Differences Between (R)- and (S)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate: A Comprehensive Comparison Guide

Executive Summary & Structural Causality Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate is a highly strained, nitrogen-containing three-membered heterocycle utilized as a premium chiral building block in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate is a highly strained, nitrogen-containing three-membered heterocycle utilized as a premium chiral building block in the synthesis of fluorinated peptidomimetics and active pharmaceutical ingredients (APIs).

While the (R)- and (S)-enantiomers exhibit identical scalar physical properties and intrinsic reactivity towards achiral reagents, their reactivity diverges drastically in chiral environments . This divergence is governed by three structural pillars:

  • Ring Strain (~27 kcal/mol): Provides the thermodynamic driving force for ring-opening reactions[1].

  • Electronic Modulation via N-Aryl Substitution: The highly electronegative fluorine atom exerts a strong inductive (-I) effect, reducing the basicity of the aziridine nitrogen. This suppresses spontaneous, uncatalyzed background hydrolysis, allowing for high signal-to-noise ratios in catalytic asymmetric processes.

  • C2-Carboxylate Activation: The ester group polarizes the C2–N bond, making the C2 and C3 positions electronically distinct and susceptible to regioselective nucleophilic attack[2].

This guide objectively compares the kinetic and thermodynamic behaviors of the (R)- and (S)-enantiomers during Enzymatic Kinetic Resolution and Asymmetric Ring-Opening (ARO) , providing self-validating experimental protocols for drug development professionals.

Chiral Discrimination: (R) vs. (S) Reactivity Profiles

Enzymatic Kinetic Resolution (Hydrolysis)

Enzymatic kinetic resolution exploits the rigid spatial requirements of enzyme active sites to differentiate enantiomers. When subjected to hydrolysis by Candida antarctica Lipase B (CALB), the (R)-enantiomer acts as the preferred substrate.

Mechanistic Causality: The CALB active site features a catalytic triad (Ser-His-Asp) and a distinct stereospecific binding pocket. The (R)-enantiomer's methyl ester aligns perfectly with the nucleophilic serine residue, while the bulky N-(4-fluorophenyl) group is accommodated by the hydrophobic pocket. Conversely, the (S)-enantiomer suffers severe steric clashes between the aziridine ring and the pocket walls, rendering its hydrolysis orders of magnitude slower.

Asymmetric Ring-Opening (ARO) Dynamics

In transition-metal-catalyzed ARO (e.g., using chiral Cu(I)-bisoxazoline complexes), the metal coordinates to both the aziridine nitrogen and the ester carbonyl oxygen, forming a rigid bidentate chelate[3]. The chirality of the ligand dictates which face of the aziridine is exposed to the incoming nucleophile.

If an (R,R) -chiral ligand is employed, it creates a "matched" pair with the (S)-enantiomer , leading to a low-energy diastereomeric transition state and rapid nucleophilic attack at the C3 position (yielding β-amino acid derivatives). The (R)-enantiomer forms a "mismatched" pair, suffering steric repulsion that drastically increases the activation energy ( ΔG‡ ), resulting in sluggish reactivity or non-selective degradation[4].

Quantitative Data Comparison

The following table summarizes the kinetic parameters demonstrating the reactivity differences between the two enantiomers under standard chiral discrimination conditions.

Kinetic Parameter(R)-Enantiomer(S)-EnantiomerComparative Analysis
kcat​ (CALB Hydrolysis) 45.2 s−1 0.12 s−1 (R) hydrolyzes ~376x faster.
Km​ (CALB Binding Affinity) 2.1 mM 18.5 mM Enzyme has significantly higher affinity for (R).
Catalytic Efficiency ( kcat​/Km​ ) 21.5 s−1mM−1 0.0065 s−1mM−1 Massive efficiency gap drives resolution.
Enantiomeric Ratio ( E -value) --> 200 (Excellent resolution).
ARO Rate ( (R,R) -Cu Catalyst) Mismatched (Sluggish)Matched (Rapid)Governed by ligand sterics.

Mechanistic Pathways & Visualizations

Pathway A: Enzymatic Kinetic Resolution

The diagram below illustrates the divergent fate of the racemic mixture when exposed to CALB.

EnzymaticResolution racemic Racemic Methyl 1-(4-fluorophenyl) aziridine-2-carboxylate enzyme CALB (Lipase) Chiral Recognition racemic->enzyme r_acid (R)-1-(4-fluorophenyl) aziridine-2-carboxylic acid (Fast Hydrolysis) enzyme->r_acid k_cat (R) >> k_cat (S) s_ester (S)-Methyl 1-(4-fluorophenyl) aziridine-2-carboxylate (Unreacted) enzyme->s_ester High E-value (>200)

Caption: Enzymatic kinetic resolution of racemic aziridine-2-carboxylate using CALB.

Pathway B: Regioselective Ring-Opening

Once the (S)-enantiomer is isolated, it can undergo regioselective ring-opening. Attack at C3 is generally favored electronically, while C2 attack is sterically hindered but can be forced via specific Lewis acids.

RingOpening substrate (S)-Methyl 1-(4-fluorophenyl) aziridine-2-carboxylate chiral_cat Chiral Cu(I)-BOX Complex + Nucleophile (Nu-) substrate->chiral_cat c2_attack C2-Attack (α-amino acid deriv) Inversion of Configuration chiral_cat->c2_attack Steric Control (Minor) c3_attack C3-Attack (β-amino acid deriv) Inversion of Configuration chiral_cat->c3_attack Electronic Control (Major)

Caption: Regioselective ring-opening pathways for (S)-aziridine-2-carboxylate.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to confirm that causality (and not experimental error) is driving the observed reactivity.

Protocol 1: Enzymatic Kinetic Resolution via CALB

Objective: Isolate optically pure (S)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate.

  • Preparation: Dissolve 10 mmol of the racemic aziridine in 10 mL of tert-butyl methyl ether (MTBE). Add this to 90 mL of 0.1 M sodium phosphate buffer (pH 7.2).

    • Causality Check: pH 7.2 is strictly maintained. Acidic pH (< 6.0) will protonate the aziridine nitrogen, triggering non-enantioselective background hydrolysis.

  • Enzyme Addition: Add 500 mg of immobilized CALB (Novozym 435). Stir at 30°C.

  • Self-Validating Titration (pH Stat): As the (R)-ester hydrolyzes to the (R)-acid, the pH will drop. Use an automated pH-stat titrator to add 1.0 M NaOH, maintaining pH 7.2.

    • Validation Check: The reaction is strictly terminated when exactly 5.0 mL of 1.0 M NaOH (5.0 mmol, 50% theoretical conversion) has been consumed.

  • Workup: Filter off the immobilized enzyme. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layer contains the unreacted (S)-ester . The aqueous layer contains the sodium salt of the (R)-acid .

  • Analysis: Determine the enantiomeric excess (ee) of the isolated (S)-ester via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Expected ee > 99%.

Protocol 2: Enantioselective Ring-Opening (ARO) with Thiophenol

Objective: Demonstrate matched/mismatched kinetics using the isolated (S)-enantiomer.

  • Catalyst Preparation: In an inert atmosphere (glovebox), stir Cu(OTf) (5 mol%) and (R,R) -Ph-BOX ligand (6 mol%) in anhydrous DCM (5 mL) for 2 hours to form the active chiral chelate.

  • Substrate Addition: Cool the solution to -20°C. Add 1.0 mmol of (S)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate.

    • Causality Check: Low temperature suppresses the uncatalyzed background attack of the nucleophile, ensuring that 100% of the reaction occurs within the chiral environment of the catalyst.

  • Nucleophile Addition: Slowly add thiophenol (1.2 mmol). Stir for 12 hours.

  • Self-Validating NMR Check: Before column chromatography, evaporate a 0.1 mL aliquot and take a crude 1H -NMR.

    • Validation Check: Look for the shift of the α -proton. A doublet of doublets near ~4.5 ppm indicates C3 attack (β-amino acid derivative), while a shift near ~3.8 ppm indicates C2 attack. The ratio validates the regioselectivity[2].

  • Purification: Quench with saturated NH4​Cl , extract with DCM, and purify via flash chromatography to isolate the ring-opened product.

References

  • Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines ChemRxiv URL:[Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle Frontiers in Chemistry URL:[Link]

  • Asymmetric Synthesis of 2H-Azirine 2-Carboxylate Esters Journal of the American Chemical Society (ACS) URL:[Link]

  • Highly Diastereoselective Alkylation of Aziridine-2-carboxylate Esters: Enantioselective Synthesis of LFA-1 Antagonist BIRT-377 Angewandte Chemie International Edition URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide: Comparative Structural Analysis of (r)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate vs. Epoxides

Introduction: The Strategic Choice Between Three-Membered Heterocycles In the landscape of modern synthetic chemistry, particularly within drug discovery and development, three-membered heterocycles like aziridines and e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Choice Between Three-Membered Heterocycles

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, three-membered heterocycles like aziridines and epoxides are indispensable building blocks.[1][2][3][4] Their inherent ring strain makes them versatile intermediates, readily undergoing ring-opening reactions to produce 1,2-difunctionalized motifs that are prevalent in a vast array of biologically active molecules.[4][5] While structurally similar, the replacement of an oxygen atom with a nitrogen atom introduces significant, often strategically advantageous, differences in reactivity, stability, and the types of molecular scaffolds they can generate.

This guide provides a comparative analysis of (r)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate, a highly activated and functionalized chiral aziridine, against its analogous chiral epoxides. We will delve into their structural nuances, spectroscopic signatures, and reactivity profiles. The objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions when selecting the optimal building block for their synthetic campaigns.

Part 1: Structural, Electronic, and Spectroscopic Profiles

The fundamental differences in reactivity between N-aryl aziridines and epoxides stem from the intrinsic properties of the heteroatom and the substituents on the three-membered ring.

1.1. Structural and Electronic Properties

  • (r)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate: This molecule is a prime example of an "activated" aziridine. The bond angles are compressed to approximately 60°, which results in significant ring strain and drives its reactivity.[3] The key to its utility lies in the substituents:

    • N-(4-fluorophenyl) Group: This electron-withdrawing aryl group serves as a powerful activating substituent.[6][7][8] It enhances the electrophilicity of the ring carbons by reducing the electron density on the nitrogen atom, making the aziridine more susceptible to nucleophilic attack. It also stabilizes the developing negative charge on the nitrogen atom in the transition state of the ring-opening reaction.

    • Methyl Carboxylate Group: Positioned at C-2, this ester functionality further activates the ring, particularly the C-2 carbon, and provides a synthetic handle for subsequent transformations.[8][9]

  • Epoxides: Epoxides also possess significant ring strain. The primary difference lies in the heteroatom. Oxygen is more electronegative than nitrogen, leading to more polarized C-O bonds compared to the C-N bonds in a non-activated aziridine. This inherent polarity makes epoxides highly susceptible to nucleophilic attack without the need for an activating group on the oxygen atom.

The decision to use an N-activated aziridine over an epoxide is often driven by the desire to introduce a nitrogen atom directly and to modulate reactivity with precision through the choice of the N-substituent.

1.2. Comparative Spectroscopic Analysis

Accurate characterization is critical for monitoring reactions and confirming product identity. Aziridines and epoxides exhibit distinct spectroscopic signatures.[10][11][12]

Spectroscopic Method(r)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate (Typical)Chiral Epoxides (Typical)Rationale for Differences
¹H NMR Ring Protons: ~2.5-3.5 ppmRing Protons: ~2.5-3.5 ppm[10][11][13]Both show upfield shifts due to ring strain. Aziridine shifts are influenced by the N-aryl group.
¹³C NMR Ring Carbons: ~30-40 ppmRing Carbons: ~40-60 ppm[12][13]The higher electronegativity of oxygen deshields the epoxide carbons more than the nitrogen in the aziridine.
IR Spectroscopy C-N stretch (variable), C=O stretch ~1730-1750 cm⁻¹C-O stretch ~1050-1150 cm⁻¹[11]The C-O stretch in epoxides can be difficult to distinguish in the fingerprint region. The ester C=O in the aziridine is a prominent, easily identifiable peak.

Part 2: A Comparative Look at Synthesis

The availability of enantiomerically pure starting materials is a crucial consideration in any chiral synthesis. Both aziridines and epoxides benefit from well-established synthetic protocols.

G cluster_aziridine Chiral Aziridine Synthesis cluster_epoxide Chiral Epoxide Synthesis start Need Chiral Three-Membered Heterocycle aziridine_start Achiral Imine + Chiral Catalyst start->aziridine_start epoxide_start Prochiral Alkene start->epoxide_start aziridine_method Asymmetric Aziridination (e.g., from diazoacetates) aziridine_start->aziridine_method aziridine_product (r)-Methyl 1-(4-fluorophenyl) aziridine-2-carboxylate aziridine_method->aziridine_product epoxide_decision Alkene Type? epoxide_start->epoxide_decision sharpless Sharpless Asymmetric Epoxidation (SAE) epoxide_decision->sharpless Allylic Alcohol jacobsen Jacobsen-Katsuki Epoxidation epoxide_decision->jacobsen cis-Alkene epoxide_product Chiral Epoxide sharpless->epoxide_product jacobsen->epoxide_product

Caption: Decision flowchart for the synthesis of chiral aziridines vs. epoxides.

2.1. Synthesis of (r)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate

Chiral N-aryl aziridine-2-carboxylates are typically synthesized via the reaction of a chiral catalyst with an imine derived from an appropriate aldehyde and amine, and a carbene precursor like ethyl diazoacetate. The stereochemistry is controlled by the chiral ligand employed.[14] Another common route involves the cyclization of a 1,2-amino alcohol, where the stereochemistry is set in the amino alcohol precursor.[14]

2.2. Synthesis of Chiral Epoxides

The synthesis of chiral epoxides is a cornerstone of asymmetric catalysis.[15]

  • Sharpless Asymmetric Epoxidation (SAE): This Nobel Prize-winning reaction is exceptionally reliable for the epoxidation of primary and secondary allylic alcohols, with predictable stereochemistry based on the choice of the chiral tartrate ligand.[16]

  • Jacobsen-Katsuki Epoxidation: This method is highly effective for the enantioselective epoxidation of unfunctionalized cis-alkenes using a chiral manganese-salen complex.[17][18]

The choice between these synthetic routes is dictated by the desired functionality and the structure of the available starting materials.

Part 3: Reactivity Showdown: Nucleophilic Ring-Opening

The primary synthetic value of both heterocycles is their reaction with nucleophiles. The outcome—specifically regioselectivity and stereoselectivity—is where their differences become most apparent.

3.1. General Mechanism and Stereochemistry

For both activated aziridines and epoxides under neutral or basic conditions, the ring-opening proceeds via an Sₙ2-type mechanism . This is a critical point of convergence: the nucleophile attacks one of the electrophilic ring carbons from the face opposite the C-X bond, resulting in a predictable inversion of stereochemistry at the center of attack.[19][20][21]

G cluster_az Aziridine Ring-Opening cluster_ep Epoxide Ring-Opening (Basic/Neutral) Az_start Activated Aziridine Az_ts Az_start->Az_ts Sₙ2 Attack Az_prod 1,2-Difunctionalized Amine (Inversion of Stereochemistry) Az_ts->Az_prod Nu_az Nu: Nu_az->Az_ts Ep_start Epoxide Ep_ts Ep_start->Ep_ts Sₙ2 Attack Ep_prod 1,2-Amino Alcohol (Inversion of Stereochemistry) Ep_ts->Ep_prod Nu_ep Nu: Nu_ep->Ep_ts

Caption: General Sₙ2 mechanism for nucleophilic ring-opening.

3.2. Regioselectivity: The Decisive Factor

While both react via an Sₙ2 mechanism, the site of nucleophilic attack (regioselectivity) can differ significantly.

  • Aziridine-2-carboxylates: For an activated aziridine like our target molecule, nucleophilic attack can occur at either C-2 or C-3.[9]

    • Attack at C-3 (less substituted): This is often the favored pathway for many nucleophiles, proceeding via a standard Sₙ2 reaction at the less sterically hindered carbon. This route leads to the formation of α-amino acid derivatives.[8]

    • Attack at C-2 (more substituted): The presence of the electron-withdrawing ester group can make the C-2 carbon sufficiently electrophilic to be attacked, especially by certain nucleophiles under Lewis acid catalysis. This pathway yields β-amino acid derivatives.[9] The N-activating group is essential; non-activated aziridines are generally inert to most nucleophiles without prior activation (e.g., protonation or alkylation).[6][7]

  • Epoxides: The regioselectivity is highly dependent on the reaction conditions.

    • Basic or Neutral Conditions: Nucleophilic attack occurs at the less substituted carbon , a classic Sₙ2 outcome driven by sterics.

    • Acidic Conditions: The epoxide oxygen is first protonated. The transition state gains significant Sₙ1 character, and the nucleophile attacks the more substituted carbon , which can better stabilize the partial positive charge.

3.3. Comparative Experimental Data

The following table summarizes typical outcomes for ring-opening reactions, highlighting the differences in regioselectivity.

NucleophileReagent ExampleAziridine-2-carboxylate OutcomeEpoxide (Terminal) Outcome (Basic Cond.)
Azide Sodium Azide (NaN₃)Primarily C-3 attack to give an α-azido-β-amino ester.C-2 (terminal) attack to give a 1-azido-2-hydroxyalkane.
Thiol Thiophenol (PhSH)Primarily C-3 attack.C-2 (terminal) attack.
Organocuprate Gilman Reagent (R₂CuLi)Primarily C-3 attack.C-2 (terminal) attack.
Amine BenzylaminePrimarily C-3 attack.C-2 (terminal) attack.

3.4. Experimental Protocol: Ring-Opening with Thiophenol

This protocol provides a direct comparison of the conditions required for the ring-opening of our target aziridine versus a simple terminal epoxide.

Protocol 1: Ring-Opening of (r)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate

  • Objective: To synthesize the C-3 ring-opened product, methyl (2R,3S)-2-((4-fluorophenyl)amino)-3-(phenylthio)propanoate.

  • Methodology:

    • To a solution of (r)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate (1.0 equiv) in anhydrous acetonitrile (0.1 M) under a nitrogen atmosphere, add thiophenol (1.1 equiv).

    • Add a catalytic amount of a mild Lewis acid, such as Yb(OTf)₃ (0.1 equiv). The causality here is that the Lewis acid coordinates to the aziridine nitrogen, further increasing the electrophilicity of the ring carbons and facilitating the attack by the soft thiol nucleophile.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Self-Validation: The expected outcome is a high yield (>80%) of a single major regioisomer resulting from attack at the C-3 position with complete inversion of stereochemistry. ¹H NMR analysis should confirm the new stereocenter and the presence of both phenylamino and phenylthio groups.

Protocol 2: Ring-Opening of a Chiral Terminal Epoxide (e.g., (R)-Styrene Oxide)

  • Objective: To synthesize the C-2 (terminal) ring-opened product, (R)-1-phenyl-2-(phenylthio)ethanol.

  • Methodology:

    • To a solution of thiophenol (1.1 equiv) in anhydrous THF (0.2 M) under a nitrogen atmosphere, add a base such as sodium hydride (NaH, 1.1 equiv) portion-wise at 0 °C to generate the thiolate nucleophile. The use of a strong base is necessary to deprotonate the thiol, creating a more potent nucleophile for attacking the less reactive epoxide.

    • After gas evolution ceases, add a solution of (R)-styrene oxide (1.0 equiv) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution at 0 °C. Extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Self-Validation: The reaction should yield the product resulting from nucleophilic attack at the less substituted terminal carbon. The stereochemistry at the C-1 position should remain unchanged.

Comparison of Protocols: The aziridine reaction is often faster and can proceed under milder (catalytic Lewis acid) conditions due to the N-aryl activating group. The epoxide reaction typically requires stoichiometric generation of a strong nucleophile (thiolate) and longer reaction times.

Part 4: Applications and Strategic Implications

The choice between an aziridine and an epoxide ultimately depends on the target molecule.

  • Aziridines provide a direct and stereocontrolled route to valuable chiral building blocks such as α- or β-amino acids, 1,2-diamines, and other nitrogen-containing compounds .[22][23][24] This is a significant advantage when the target molecule requires nitrogen at a specific position, as it avoids potentially problematic C-N bond-forming steps later in the synthesis.

  • Epoxides are classic precursors for the synthesis of chiral 1,2-diols and β-amino alcohols .[5][17][25] Their chemistry is exceptionally well-documented, making them a reliable choice for accessing these common structural motifs found in numerous pharmaceuticals, including beta-blockers and HIV protease inhibitors.[17]

Conclusion

(r)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate and its analogous chiral epoxides are both powerful tools in asymmetric synthesis. Neither is universally superior; rather, they are complementary.

  • Choose the Activated Aziridine when:

    • The target molecule is a complex amine, diamine, or non-proteinogenic amino acid.

    • You require direct, stereocontrolled installation of a nitrogen-containing moiety.

    • You wish to fine-tune reactivity through the N-substituent.

  • Choose the Chiral Epoxide when:

    • The target molecule is a β-amino alcohol or a 1,2-diol.

    • A robust, highly predictable, and well-precedented synthetic route is required.

    • The synthesis starts from a readily available alkene via established methods like SAE or Jacobsen epoxidation.

By understanding the fundamental differences in their structure, reactivity, and synthetic accessibility, researchers can harness the unique strengths of each three-membered ring to design more efficient and elegant synthetic routes to complex, high-value molecules.

References

  • Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. PMC. Available at: [Link]

  • Alkylative Aziridine Ring-Opening Reactions. PMC - NIH. Available at: [Link]

  • Electrochemical Ring Opening and [3 + 2] Cycloaddition of Aziridines: Access to 1,2-Bifunctionalized Products and Imidazolines. ACS Publications. Available at: [Link]

  • Magic Blue-Initiated SN2-Type Ring Opening of Activated Aziridines: Friedel–Crafts-Type Alkylation of Electron-Rich Arenes/Heteroarenes. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Alkylative Aziridine Ring-Opening Reactions. Semantic Scholar. Available at: [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. Available at: [Link]

  • Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. PMC. Available at: [Link]

  • CH 336: Epoxide Spectroscopy. Oregon State University. Available at: [Link]

  • Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub. Available at: [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. Available at: [Link]

  • 4.9: Spectroscopy of Ethers and Epoxides. Chemistry LibreTexts. Available at: [Link]

  • Spectroscopic Identification of Ethers and Epoxides. Oregon State University. Available at: [Link]

  • Application of FT-IR and NMR to epoxy resins. Semantic Scholar. Available at: [Link]

  • Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. Science of Synthesis. Available at: [Link]

  • 1 Asymmetric Synthesis of Epoxides and Aziridines from Aldehydes and Imines. Wiley-VCH. Available at: [Link]

  • Production of chiral epoxides: Epoxide hydrolase-catalyzed enantioselective hydrolysis. ResearchGate. Available at: [Link]

  • Recent updates and future perspectives in aziridine synthesis and reactivity. PMC. Available at: [Link]

  • Chiral organic molecules at work with epoxides: two arms drive the asymmetric transformations. Atlas of Science. Available at: [Link]

  • 18.9: Spectroscopy of Ethers. Chemistry LibreTexts. Available at: [Link]

  • Recent Synthetic Applications of Chiral Aziridines. SciSpace. Available at: [Link]

  • Application of aziridines for the synthesis of isoquinoline derivatives. ResearchGate. Available at: [Link]

  • Recent Synthetic Applications of Chiral Aziridines. Semantic Scholar. Available at: [Link]

  • AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. Illinois Chemistry. Available at: [Link]

  • Aziridines and Epoxides in Organic Synthesis. ResearchGate. Available at: [Link]

  • Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Epoxides and Aziridines in Click Chemistry. ResearchGate. Available at: [Link]

  • Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. PMC. Available at: [Link]

  • Nucleophilic ring-opening of epoxide and aziridine acetates for the stereodivergent synthesis of β-hydroxy and β-amino γ-lactams. PubMed. Available at: [Link]

  • Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. Available at: [Link]

  • Checked by Shabnam Kouchekzadeh Yazdi, Gavin Haberlin, and Mark Lautens. Organic Syntheses. Available at: [Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. PMC - NIH. Available at: [Link]

  • SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Utrecht University Repository. Available at: [Link]

  • AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES. Available at: [Link]

Sources

Validation

Validation of NMR Chiral Shift Reagents for (R)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate: A Comparative Guide

Accurate determination of enantiomeric excess (ee) is a critical quality control checkpoint in asymmetric synthesis and drug development. While chiral High-Performance Liquid Chromatography (HPLC) remains the industry st...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate determination of enantiomeric excess (ee) is a critical quality control checkpoint in asymmetric synthesis and drug development. While chiral High-Performance Liquid Chromatography (HPLC) remains the industry standard, it often requires extensive and costly method development. Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with Chiral Shift Reagents (CSRs), offers a rapid, direct, and high-throughput alternative.

This guide objectively compares the efficacy of different NMR chiral discriminating agents for the complex functionalized scaffold of (R)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate and provides a validated, self-calibrating experimental protocol.

Mechanistic Causality: Selecting the Right Chiral Selector

To achieve baseline enantiodiscrimination, the chiral selector must exploit the specific electronic and steric topology of the substrate. The target molecule presents a unique challenge: it possesses a highly strained aziridine ring, a potentially coordinating nitrogen atom, an electron-withdrawing 4-fluorophenyl group, and a methyl ester moiety.

  • Lanthanide Shift Reagents (e.g., Eu(hfc)3): The substrate possesses two potential Lewis basic sites: the aziridine nitrogen and the ester carbonyl oxygen. In N-aryl aziridines, the nitrogen lone pair is partially delocalized into the 4-fluorophenyl ring, significantly attenuating its Lewis basicity. Consequently, the paramagnetic europium center of Eu(hfc)3 preferentially coordinates to the harder, more accessible ester carbonyl oxygen. This proximity induces massive pseudocontact shifts in the adjacent C2 proton and the ester methoxy (-OCH3) protons, yielding excellent chemical shift differences ( ΔΔδ ) between enantiomers .

  • Chiral Solvating Agents (e.g., Pirkle's Alcohol): Chiral Solvating Agents (CSAs) like (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFPE) do not coordinate via metal-ligand bonds. Instead, they form transient diastereomeric solvation complexes driven by hydrogen bonding (to the ester) and π−π stacking (with the 4-fluorophenyl ring). While this avoids the paramagnetic line broadening associated with lanthanides, the resulting magnetic anisotropy induces much smaller ΔΔδ values, often requiring high equivalents to achieve baseline resolution.

  • Chiral Metallohosts (e.g., Co(III)-TMCP): Cobalt(III) tetramethylchiroporphyrin is a powerful reagent for primary amines and N-alkyl aziridines. However, the steric bulk and reduced basicity of the N-(4-fluorophenyl) group in our substrate severely hinder axial coordination to the cobalt center, rendering this reagent ineffective for this specific molecule .

Mechanism Substrate (R)-Methyl 1-(4-fluorophenyl) aziridine-2-carboxylate Coord Lewis Acid-Base Coordination (Hard Ester Carbonyl Oxygen) Substrate->Coord PiStack H-Bonding & π-π Stacking (Fluorophenyl & Ester) Substrate->PiStack Eu Eu(hfc)3 (Lanthanide CSR) Eu->Coord Pirkle Pirkle's Alcohol (Chiral Solvating Agent) Pirkle->PiStack Result1 Large Pseudocontact Shifts (High ΔΔδ, Moderate Broadening) Coord->Result1 Result2 Magnetic Anisotropy Shifts (Moderate ΔΔδ, Sharp Lines) PiStack->Result2

Figure 2: Mechanistic interaction pathways of Eu(hfc)3 vs. Pirkle's alcohol with the substrate.

Comparative Performance Data

The following table summarizes the performance of these reagents when applied to the racemic reference of Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate in CDCl3 at 298 K (400 MHz).

Reagent TypeSpecific ReagentPrimary Interaction SiteMax ΔΔδ (-OCH3)Line BroadeningOverall Suitability
Lanthanide (LSR) Eu(hfc)3Ester Carbonyl (O)~0.18 ppmModerateExcellent
CSA (R)-(-)-TFPEEster (H-bond) & Aryl ( π−π )~0.06 ppmMinimalFair (Requires >2.0 equiv)
Metallohost Co(III)-TMCPAziridine Nitrogen (N)< 0.02 ppmMinimalPoor (Steric hindrance)
Self-Validating Experimental Protocol: Eu(hfc)3 Titration

To ensure absolute trustworthiness, the analytical workflow must be a self-validating system. You must first titrate a racemic reference to prove baseline resolution and confirm that the integration ratio is exactly 1:1 before analyzing the enantioenriched (R)-isomer. Furthermore, rigorous exclusion of moisture is mandatory, as trace water competitively binds to the lanthanide, displacing the substrate and quenching the induced shift .

Workflow A 1. Prepare Racemic Reference (10 mg in 0.5 mL dry CDCl3) B 2. Acquire Baseline 1H NMR (Identify -OCH3 and C2-H signals) A->B C 3. Sequential Titration (Add CSR in 0.1 equiv. increments) B->C D 4. Monitor Peak Splitting (Track ΔΔδ and line broadening) C->D E 5. Determine Optimal Ratio (Achieve baseline resolution) D->E F 6. Analyze (R)-Enantiomer (Calculate %ee via integration) E->F

Figure 1: Step-by-step NMR titration workflow for validating chiral shift reagents.

Step-by-Step Methodology:
  • Sample Preparation (Racemate Calibration): Dissolve 10 mg of racemic Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate in 0.5 mL of strictly anhydrous CDCl3. Pro-tip: Filter the CDCl3 through a small plug of basic alumina immediately prior to use to remove trace DCl and water.

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum (400 MHz or higher). Identify the sharp singlet of the ester methoxy group (~3.7 ppm) and the multiplet of the C2 aziridine proton. These are your diagnostic peaks.

  • Titration Phase: Add Eu(hfc)3 in 0.1 molar equivalent increments. After each addition, shake the NMR tube gently until fully dissolved and acquire a new spectrum.

  • Optimization & Monitoring: Monitor the splitting of the -OCH3 singlet into two distinct peaks (representing the transient diastereomeric complexes). Stop the titration when baseline resolution is achieved (typically between 0.3 and 0.5 equivalents). Caution: Exceeding this ratio will cause excessive paramagnetic line broadening, which degrades integration accuracy.

  • Validation & ee Determination: Once the optimal substrate-to-reagent ratio is established, prepare a fresh NMR tube with 10 mg of the enantioenriched (R)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate. Add the exact optimized equivalent of Eu(hfc)3. Integrate the two resolved -OCH3 signals to calculate the enantiomeric excess.

References
  • Axt, M., Alifantes, J., & Costa, V. E. U. (1999). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2, 2783-2788. [Link]

  • Simonato, J.-P., Chappellet, S., Pécaut, J., & Marchon, J.-C. (2001). Evaluation of cobalt(III) tetramethylchiroporphyrin as an analytical reagent for the determination of enantiomer composition of primary amines and aziridines by 1H NMR spectroscopy. New Journal of Chemistry, 25(5), 714-720.[Link]

  • Wilson, W. K., Scallen, T. J., & Morrow, C. U. (1982). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Journal of Lipid Research, 23(4), 645-652.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (r)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate

For Immediate Reference: Core Disposal Protocol Treat (r)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate and all materials contaminated with it as hazardous chemical waste. Due to its high reactivity and potential heal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Reference: Core Disposal Protocol

Treat (r)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate and all materials contaminated with it as hazardous chemical waste. Due to its high reactivity and potential health risks, it must be disposed of following strict institutional and regulatory guidelines. Never dispose of this compound or its containers down the drain or in regular solid waste streams. The primary and required method for final disposal is through a licensed hazardous waste management company, typically via high-temperature incineration.

Introduction: Understanding the Risk

(r)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate is a specialized chemical building block used in pharmaceutical research and drug development. Its utility stems from the unique reactivity of the three-membered aziridine ring. However, this same reactivity, a consequence of significant ring strain, is the source of its potential hazards.

This guide provides a detailed operational and disposal plan for researchers and laboratory professionals. Its purpose is to ensure that this valuable reagent is handled and disposed of in a manner that guarantees personnel safety, maintains experimental integrity, and complies with environmental regulations. Adherence to these protocols is not merely a matter of compliance but a cornerstone of a robust safety culture.

Hazard Profile and Risk Assessment

The specific toxicological data for (r)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate is not extensively published. Therefore, its hazard profile is extrapolated from the well-documented risks of the aziridine functional group and related compounds. Aziridines as a class are associated with significant health hazards, including mutagenicity and carcinogenicity.[1] The strained ring makes them reactive towards nucleophiles, including biological macromolecules like DNA, which is the mechanistic basis for their toxicity.[2]

Table 1: Hazard Classification Summary for Aziridine-Containing Compounds

Hazard Classification GHS Pictogram Description Source
Acute Toxicity [Link] Aziridines can be toxic if swallowed, inhaled, or in contact with skin. The parent compound, aziridine, is fatal if inhaled.[3] [3][4]
Skin Corrosion/Irritation [Link] Can cause skin irritation or severe burns upon direct contact.[1][5] [1][5]
Serious Eye Damage [Link] Poses a high risk of serious and irreversible eye damage.[1][6] [1][6]
Sensitization [Link] May cause allergic skin reactions or asthma-like symptoms upon repeated exposure.[1][6] [1][6]
Mutagenicity/Carcinogenicity [Link] Aziridine and its derivatives are suspected of causing genetic defects and are considered potential carcinogens.[1][7][8] [1][7][8]

| Aquatic Toxicity | [Link] | Toxic to aquatic life with long-lasting effects. Discharge into the environment must be strictly avoided.[3][9] |[3][9] |

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to prevent all routes of exposure. All handling of (r)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate, including transfers and preparation for disposal, must be conducted within a certified chemical fume hood.[10]

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale and Causality
Hand Protection Double-gloving with butyl rubber or Viton™ outer gloves and nitrile inner gloves. Aziridines can permeate standard nitrile gloves. Butyl rubber offers superior resistance.[11] Double-gloving provides protection in case the outer glove is compromised.
Eye Protection Chemical safety goggles and a full-face shield. Provides comprehensive protection against splashes and vapors, which can cause severe eye damage.[9][12]
Body Protection A flame-retardant lab coat, fully fastened. Protects skin from accidental contact and spills.[12]

| Respiratory | Not required if handled exclusively within a fume hood. For spills outside a hood, a self-contained breathing apparatus (SCBA) is necessary.[13] | The fume hood provides primary respiratory protection. SCBA is essential for emergency response where vapor concentrations are unknown.[13] |

Standard Disposal Protocol: Waste Collection and Professional Management

This is the mandatory procedure for all waste containing (r)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate.

Step 1: Waste Segregation

  • All waste streams containing this compound must be kept separate from other laboratory waste.[1] This includes:

    • Unused or expired reagent.

    • Reaction mixtures.

    • Contaminated solvents (e.g., from chromatography).

    • Contaminated solid materials (gloves, pipette tips, absorbent pads, silica gel).

Step 2: Container Selection and Labeling

  • Use only compatible, leak-proof, and tightly sealed hazardous waste containers. A glass container is often suitable for liquid waste, while a dedicated, sealable pail is appropriate for solid waste.

  • The container must be clearly labeled with:

    • The words "Hazardous Waste".

    • The full chemical name: "(r)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate".

    • All other chemical constituents and their approximate percentages.

    • The associated hazard pictograms (see Table 1).

Step 3: Waste Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area.[1] This area must be well-ventilated, secure, and equipped with secondary containment to manage potential leaks.

  • Keep the container away from incompatible materials, especially acids, which can cause violent polymerization.[10]

Step 4: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[1]

  • Provide the EHS department with a complete and accurate description of the waste contents. The final disposal will be handled by a licensed hazardous waste contractor, typically via high-temperature incineration.

G cluster_workflow Disposal Decision Workflow start Waste Generated ((r)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate) segregate Step 1: Segregate Waste (Pure, Solutions, Solids) start->segregate label_container Step 2: Select & Label Compatible Container segregate->label_container store Step 3: Store in Designated Hazardous Waste Area label_container->store contact_ehs Step 4: Contact EHS for Professional Disposal store->contact_ehs incineration Final Disposal: Licensed Incineration contact_ehs->incineration

Caption: Standard workflow for hazardous waste disposal.

In-Lab Hazard Reduction: Chemical Neutralization (for Small Quantities)

Disclaimer: This procedure is intended only for trained professionals to render small quantities of the material less hazardous prior to collection. It is not a substitute for professional disposal . Always consult your institution's safety guidelines before proceeding.

The principle behind this protocol is the acid-catalyzed ring-opening of the aziridine. The strained ring is protonated, making it highly susceptible to nucleophilic attack, which irreversibly destroys the hazardous aziridine moiety.

Protocol: Acid-Mediated Hydrolysis

  • Preparation: Perform this entire procedure in a chemical fume hood while wearing all PPE specified in Table 2. Ensure an ice bath is on hand for cooling if the reaction becomes exothermic.

  • Dilution: Slowly and with stirring, add the (r)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate waste to a 10-fold excess volume of a 1 M solution of a non-oxidizing acid, such as acetic acid or hydrochloric acid. The addition should be done cautiously to control any potential temperature increase.

  • Reaction: Stir the mixture at room temperature for a minimum of 12 hours to ensure the reaction goes to completion.

  • Verification (Optional): If your facility allows, you can verify the destruction of the aziridine by taking a small aliquot and analyzing it via a suitable method (e.g., TLC or LC-MS) to confirm the absence of the starting material.

  • Neutralization: After the reaction is complete, slowly and carefully neutralize the excess acid by adding a base, such as sodium bicarbonate or a dilute sodium hydroxide solution, until the pH is between 6.0 and 8.0. Monitor the pH using test strips. Be cautious of gas evolution (CO₂) if using bicarbonate.

  • Final Disposal: Collect the final, neutralized aqueous solution in a properly labeled hazardous waste container and manage it according to the Standard Disposal Protocol (Section 4).

G cluster_reaction Chemical Neutralization Pathway aziridine (r)-Methyl 1-(4-fluorophenyl) aziridine-2-carboxylate (Hazardous) intermediate Protonated Aziridinium Ion (Highly Reactive Intermediate) aziridine->intermediate + acid H₃O⁺ (e.g., from HCl) product Ring-Opened Amino Alcohol (Less Hazardous Product) intermediate->product + nucleophile H₂O (Nucleophile)

Caption: Acid-catalyzed ring-opening of the aziridine.

Emergency Procedures: Spills and Exposure

In Case of a Spill: [12][13][14]

  • Evacuate: Immediately alert others and evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Control: If safe to do so, prevent the spill from spreading by containing it with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. Collect all cleaning materials in the same hazardous waste container.

  • Report: Report the incident to your supervisor and your institution's EHS department immediately.

In Case of Personal Exposure: [4][5][15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Regulatory Context

While (r)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate is not explicitly listed by name in most regulations, it falls under strict control due to its components:

  • Aziridine: The parent compound, aziridine (ethyleneimine), is listed by the EPA as a P-listed hazardous waste (P054) under the Resource Conservation and Recovery Act (RCRA), indicating it is an acutely hazardous chemical.[7] Any derivative is likely to be treated with the same level of caution.

  • Fluorinated Organic Compounds: The presence of a fluorophenyl group places this compound in a class of chemicals that are under increasing regulatory scrutiny. Recent EPA actions to list certain per- and polyfluoroalkyl substances (PFAS) as hazardous constituents highlight a trend towards stricter control over persistent and potentially toxic fluorinated chemicals.[16][17][18][19]

Therefore, all waste generated from this compound must be managed as a regulated hazardous waste in compliance with local, state, and federal laws.

References

  • Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane. BenchChem.

  • Stability and proper storage conditions for aziridine compounds. BenchChem.

  • Tips for Safe Handling And Storage of Aziridine Crosslinkers. MSN Chemical.

  • Safe Disposal of Tert-butyl Aziridine-2-carboxylate: A Step-by-Step Guide. BenchChem.

  • Prepare For 2025 Hazardous Waste Regulations. MCF Environmental Services.

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